Tead-IN-9
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H23F3N3O3P |
|---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
4-dimethylphosphoryl-2-[4-(oxetan-3-yloxy)pyrimidin-2-yl]-N-[[4-(trifluoromethyl)phenyl]methyl]aniline |
InChI |
InChI=1S/C23H23F3N3O3P/c1-33(2,30)18-7-8-20(28-12-15-3-5-16(6-4-15)23(24,25)26)19(11-18)22-27-10-9-21(29-22)32-17-13-31-14-17/h3-11,17,28H,12-14H2,1-2H3 |
InChI Key |
IWJBZQZDYNUOPM-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CC(=C(C=C1)NCC2=CC=C(C=C2)C(F)(F)F)C3=NC=CC(=N3)OC4COC4 |
Origin of Product |
United States |
Foundational & Exploratory
Disrupting the YAP-TEAD Interface: A Technical Guide to the Role of Tead-IN-9
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and characterization of Tead-IN-9, a small molecule inhibitor designed to disrupt the critical protein-protein interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors. The YAP-TEAD complex is a central node in the Hippo signaling pathway, and its dysregulation is a key driver in the development and progression of various cancers. This compound represents a promising therapeutic strategy by targeting the palmitoyl pocket of TEAD, thereby abrogating the transcriptional activity of the oncogenic YAP-TEAD complex.
Core Mechanism of Action: Targeting the TEAD Palmitoyl Pocket
This compound is a potent inhibitor of TEAD1, functioning by binding to the conserved palmitoyl-binding pocket of the TEAD protein.[1] This pocket is essential for the proper conformation and function of TEAD, and its occupation by this compound allosterically prevents the interaction with the transcriptional co-activator YAP. By disrupting the formation of the YAP-TEAD complex, this compound effectively blocks the transcription of downstream target genes responsible for cell proliferation, survival, and migration.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's activity.
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | TEAD1 | 0.29 µM | Biochemical Assay | [1] |
Key Experimental Protocols
Detailed methodologies for the characterization of YAP-TEAD inhibitors like this compound are crucial for reproducible research. Below are representative protocols for key biochemical and cellular assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is designed to quantify the disruption of the YAP-TEAD protein-protein interaction in a high-throughput format.
Methodology:
-
Reagent Preparation:
-
Recombinant human TEAD1 (tagged with a donor fluorophore, e.g., terbium cryptate) and a YAP-derived peptide (e.g., amino acids 50-100, tagged with an acceptor fluorophore, e.g., d2) are prepared in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).
-
This compound is serially diluted in DMSO and then further diluted in the assay buffer.
-
-
Assay Procedure:
-
This compound dilutions are added to a low-volume 384-well plate.
-
The TEAD1-donor conjugate is added to the wells and incubated with the compound for a pre-determined time (e.g., 15 minutes) at room temperature.
-
The YAP-acceptor conjugate is then added to initiate the binding reaction.
-
The plate is incubated for a specified period (e.g., 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
The ratio of the acceptor to donor fluorescence is calculated.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of the YAP-TEAD complex by quantifying the expression of a reporter gene (luciferase) under the control of a TEAD-responsive promoter.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are co-transfected with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase), a constitutively active YAP mutant (e.g., YAP-5SA) expression plasmid, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, transfected cells are seeded into 96-well plates.
-
Cells are treated with serial dilutions of this compound or vehicle control (DMSO) and incubated for an additional 24 hours.
-
-
Lysis and Luminescence Measurement:
-
The culture medium is removed, and cells are lysed using a passive lysis buffer.
-
Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.
-
The percentage of inhibition of YAP-TEAD transcriptional activity is calculated relative to the vehicle-treated control.
-
IC50 values are determined by non-linear regression analysis.
-
Co-Immunoprecipitation (Co-IP) and Western Blotting
This technique is used to qualitatively or semi-quantitatively assess the disruption of the YAP-TEAD interaction within a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Cells with high endogenous YAP-TEAD activity (e.g., NCI-H226 mesothelioma cells) are cultured to 80-90% confluency.
-
Cells are treated with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Cells are washed with ice-cold PBS and lysed in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Cell lysates are cleared by centrifugation.
-
-
Immunoprecipitation:
-
An antibody targeting either YAP or TEAD is added to the cleared cell lysates and incubated overnight at 4°C with gentle rotation.
-
Protein A/G magnetic beads are added and incubated for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
The beads are washed several times with IP lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
The eluates and input lysates are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against YAP and TEAD, followed by incubation with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the co-immunoprecipitated protein in the this compound treated samples indicates disruption of the YAP-TEAD interaction.
-
Conclusion
This compound serves as a valuable chemical probe for studying the biological consequences of YAP-TEAD inhibition. Its mechanism of action, centered on the allosteric disruption of this key transcriptional complex via binding to the TEAD palmitoyl pocket, highlights a promising strategy for the development of novel cancer therapeutics. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other next-generation YAP-TEAD inhibitors. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
References
Investigating the Palmitoyl Pocket Binding of Tead-IN-9: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tead-IN-9, a small molecule inhibitor targeting the palmitoyl pocket of TEA Domain (TEAD) transcription factors. This document details the mechanism of action, quantitative binding data, and the experimental protocols used to characterize this compound, offering valuable insights for researchers in the fields of oncology, regenerative medicine, and drug discovery.
Introduction: The Hippo Pathway and TEAD Transcription Factors
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in a variety of human cancers. The downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ, which, upon translocation to the nucleus, bind to the TEAD family of transcription factors (TEAD1-4). The formation of the YAP/TAZ-TEAD complex is a key event that drives the transcription of genes promoting cell growth and survival.
A crucial feature of TEAD proteins is their autopalmitoylation at a conserved cysteine residue within a central lipid-binding pocket. This post-translational modification is essential for the stability of TEAD proteins and for their interaction with YAP/TAZ. Consequently, the palmitoyl pocket of TEAD has emerged as an attractive therapeutic target for the development of small molecule inhibitors that can allosterically disrupt the YAP/TAZ-TEAD interaction.
This compound: A Palmitoyl Pocket-Binding TEAD Inhibitor
This compound, also referred to as compound 17 in some literature, is a small molecule inhibitor designed to target the palmitoyl pocket of TEAD proteins. By occupying this pocket, this compound is believed to interfere with the natural palmitoylation of TEAD, thereby destabilizing the protein and preventing its interaction with YAP and TAZ. This disruption of the YAP/TAZ-TEAD complex leads to the downregulation of target gene expression and subsequent inhibition of cell proliferation.
Mechanism of Action
The proposed mechanism of action for this compound involves its direct binding to the central lipid-binding pocket of TEAD proteins. This binding event sterically hinders the covalent attachment of a palmitate group to the conserved cysteine residue within this pocket. The absence of palmitoylation leads to a conformational change in the TEAD protein, reducing its stability and its affinity for YAP and TAZ. This ultimately abrogates the formation of the transcriptionally active complex, leading to the suppression of oncogenic signaling.
Quantitative Data
The potency of this compound has been evaluated using various biochemical and cell-based assays. The following table summarizes the available quantitative data. It is important to note that variations in reported IC50 values may arise from different experimental conditions and assay formats.
| Compound Name | Assay Type | Target | IC50 | Reference |
| This compound (compound 17) | Biochemical Assay | TEAD1 | 0.29 µM | [1][2][3][4][5] |
| compound 17 | TEAD Reporter Gene Assay (NCI-H226 cells) | Pan-TEAD | 522 ± 263 nM | [6] |
| compound 17 | TR-FRET Biochemical Assay | TEAD1 | >10 µM | [6] |
| compound 17 | TR-FRET Biochemical Assay | TEAD2 | >10 µM | [6] |
| compound 17 | TR-FRET Biochemical Assay | TEAD3 | >10 µM | [6] |
| compound 17 | TR-FRET Biochemical Assay | TEAD4 | >10 µM | [6] |
Note: The discrepancy in IC50 values between the vendor-reported data for this compound and the published data for "compound 17" may be due to differences in the specific chemical matter or assay conditions. The data from the peer-reviewed publication suggests that while the compound is active in a cellular context, its direct biochemical inhibition of TEAD isoforms in a TR-FRET assay is weak.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize TEAD inhibitors like this compound are provided below. These protocols are based on established methods in the field and can be adapted for specific experimental needs.
TEAD Reporter Gene Assay
This cell-based assay measures the transcriptional activity of TEAD. A reporter construct containing a luciferase gene under the control of a TEAD-responsive promoter is introduced into a suitable cell line. Inhibition of TEAD activity by a compound results in a decrease in luciferase expression, which can be quantified by luminescence.
Materials:
-
NCI-H226 cells (or other suitable cell line with high TEAD activity)
-
TEAD reporter plasmid (e.g., containing multiple TEAD binding sites driving luciferase expression)
-
Transfection reagent
-
This compound or other test compounds
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Seed NCI-H226 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfect the cells with the TEAD reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or control compounds.
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.
-
Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability (e.g., using a CellTiter-Glo assay) to account for non-specific effects.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the direct binding of a compound to a TEAD protein. The assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. A fluorescently labeled probe that binds to the TEAD palmitoyl pocket is displaced by a competing inhibitor, leading to a decrease in the FRET signal.
Materials:
-
Purified recombinant TEAD protein (e.g., TEAD1-4)
-
Fluorescently labeled probe (e.g., a FAM-labeled derivative of a known reversible TEAD inhibitor)
-
TR-FRET donor (e.g., terbium-conjugated anti-His antibody if using His-tagged TEAD)
-
TR-FRET acceptor (e.g., streptavidin-conjugated fluorophore if using a biotinylated probe, or directly on the probe)
-
This compound or other test compounds
-
Assay buffer
-
384-well low-volume black plates
-
TR-FRET-compatible plate reader
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the purified TEAD protein and the TR-FRET donor.
-
Add the test compounds or vehicle control.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Add the fluorescently labeled probe and TR-FRET acceptor.
-
Incubate for another period (e.g., 60 minutes) at room temperature in the dark.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths and a time delay.
-
Calculate the ratio of acceptor to donor emission and determine the IC50 values from the dose-response curves.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based immunoassay can be adapted to measure the disruption of the YAP-TEAD interaction. An antibody-coated donor bead binds to one protein partner (e.g., tagged YAP), and an acceptor bead coated with a binding partner (e.g., streptavidin for a biotinylated TEAD) binds to the other. When the protein-protein interaction occurs, the beads are brought into proximity, generating a chemiluminescent signal. An inhibitor that disrupts this interaction will cause a decrease in the signal.
Materials:
-
Purified recombinant YAP and TEAD proteins (with appropriate tags, e.g., His-tag, GST-tag, Biotin)
-
AlphaLISA donor beads (e.g., anti-His coated)
-
AlphaLISA acceptor beads (e.g., streptavidin-coated)
-
This compound or other test compounds
-
Assay buffer
-
384-well white opaque plates
-
AlphaLISA-compatible plate reader
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the purified TEAD protein and the test compounds.
-
Incubate for a defined period to allow for compound binding to TEAD.
-
Add the purified YAP protein and the AlphaLISA acceptor beads.
-
Incubate to allow for protein-protein interaction.
-
Add the AlphaLISA donor beads.
-
Incubate in the dark according to the manufacturer's instructions (typically 30-60 minutes).
-
Measure the AlphaLISA signal using a compatible plate reader.
-
Calculate IC50 values from the dose-response curves.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the Hippo signaling pathway and a general experimental workflow for the characterization of TEAD inhibitors like this compound.
Conclusion
This compound represents a promising starting point for the development of therapeutics targeting the Hippo pathway. Its mechanism of action, centered on the inhibition of TEAD palmitoylation, offers a viable strategy for disrupting the oncogenic YAP/TAZ-TEAD interaction. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers working to further characterize this compound and to discover and develop next-generation TEAD inhibitors. Further studies are warranted to fully elucidate the isoform selectivity and in vivo efficacy of this compound and its analogs.
References
TEAD-IN-9: A Technical Guide to a Covalent Chemical Probe for TEAD Transcription Factors
This in-depth technical guide provides a comprehensive overview of TEAD-IN-9, a chemical probe targeting the TEA Domain (TEAD) family of transcription factors. This document is intended for researchers, scientists, and drug development professionals interested in the Hippo signaling pathway and the therapeutic potential of targeting TEAD proteins.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2][3][4][5][6] Its dysregulation is implicated in a variety of cancers. The transcriptional activity of the Hippo pathway is primarily mediated by the interaction of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) with the TEAD family of transcription factors (TEAD1-4).[1][2][3][7] This interaction is a key driver of oncogenic gene expression, making the YAP/TAZ-TEAD complex an attractive target for therapeutic intervention.[7][8][9]
A crucial aspect of TEAD function is its autopalmitoylation, a post-translational modification where a palmitate molecule is covalently attached to a conserved cysteine residue within a deep hydrophobic pocket, often referred to as the "palmitate pocket".[1][2][3][10] This modification is essential for the stability and transcriptional activity of TEAD proteins and is required for their interaction with YAP and TAZ.[1][2][3][4][10] Small molecules that target this palmitate pocket can disrupt the YAP/TAZ-TEAD interaction and inhibit TEAD-dependent transcription.[10][11]
This compound is a small molecule inhibitor that targets the palmitoyl pocket of TEAD1.[12] By occupying this pocket, this compound effectively blocks the binding of YAP to TEAD, thereby inhibiting the transcriptional function of the YAP-TEAD complex.[12]
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Target | Assay | Reference |
| IC50 | 0.29 µM | TEAD1 | Not Specified | [12] |
Further quantitative data regarding binding affinity (Kd) for all TEAD isoforms, selectivity against other proteins, and cellular potency (EC50) are not yet publicly available in the reviewed literature.
Mechanism of Action
This compound functions as an inhibitor of the YAP-TEAD interaction by targeting the palmitoyl pocket of TEAD proteins. The mechanism can be summarized in the following steps:
-
Binding to the Palmitoyl Pocket: this compound is designed to fit into the deep, hydrophobic palmitate-binding pocket of TEAD.
-
Disruption of Palmitoylation: By occupying this pocket, this compound prevents the natural process of TEAD autopalmitoylation.
-
Inhibition of YAP/TAZ Interaction: The lack of palmitoylation, or the direct steric hindrance from the bound inhibitor, prevents the conformational changes in TEAD necessary for a stable interaction with YAP and TAZ.
-
Downregulation of Target Gene Expression: With the YAP/TAZ-TEAD complex disrupted, the transcription of oncogenic target genes is suppressed.
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Mechanism of this compound action.
Signaling Pathway
This compound targets a key node in the Hippo signaling pathway. The following diagram illustrates the canonical Hippo pathway and the point of intervention for this compound.
Caption: The Hippo Signaling Pathway.
Experimental Protocols
The characterization of a chemical probe like this compound involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for YAP-TEAD Interaction
This assay is used to quantify the inhibitory effect of a compound on the protein-protein interaction between YAP and TEAD.
Principle: TR-FRET technology relies on the transfer of energy from a long-lifetime donor fluorophore (e.g., Europium cryptate) to an acceptor fluorophore (e.g., Dy647 or APC) when they are in close proximity.[13][14][15] In this assay, one binding partner (e.g., TEAD) is labeled with the donor and the other (e.g., a YAP-derived peptide) with the acceptor. Inhibition of the interaction leads to a decrease in the FRET signal.
Materials:
-
Recombinant TEAD protein (e.g., GST-TEAD)
-
Biotinylated YAP peptide (containing the TEAD-binding domain)
-
Europium-labeled anti-GST antibody (donor)
-
Streptavidin-conjugated APC or Dy647 (acceptor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume black plates
-
This compound or other test compounds
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add TEAD protein and the Europium-labeled anti-GST antibody. Incubate for 30-60 minutes at room temperature.
-
Add the test compound (this compound) or DMSO vehicle control to the wells.
-
Add the biotinylated YAP peptide and Streptavidin-conjugated acceptor.
-
Incubate the plate for 1-4 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for APC/Dy647).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot the data against the compound concentration to determine the IC50 value.
Luciferase Reporter Assay for TEAD Transcriptional Activity
This cell-based assay measures the ability of a compound to inhibit TEAD-dependent gene transcription.
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a TEAD-responsive promoter (e.g., multiple GTIIC TEAD binding sites).[16][17][18] Activation of the Hippo pathway leads to TEAD-mediated transcription and the production of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the transcriptional activity.
Materials:
-
A suitable cell line (e.g., HEK293T, NCI-H226)
-
TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)
-
A control plasmid for normalization (e.g., Renilla luciferase under a constitutive promoter)
-
Transfection reagent
-
Cell culture medium and supplements
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)
-
96-well white, clear-bottom plates
-
This compound or other test compounds
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or DMSO vehicle control.
-
Incubate the cells for another 24-48 hours.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.
Cell Viability Assay
This assay is crucial to determine if the observed inhibition of TEAD activity is due to specific pathway modulation or general cytotoxicity.
Principle: There are various methods to assess cell viability. A common method involves the use of a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Another approach uses fluorescent dyes to differentiate between live and dead cells based on membrane integrity and enzymatic activity.[19][20][21][22]
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
96-well clear or white plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Calcein-AM/Propidium Iodide)
-
This compound or other test compounds
Procedure (using a luminescent ATP assay):
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound or a vehicle control.
-
Incubate for a period that corresponds to the reporter assay (e.g., 48-72 hours).
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for a short period to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the compound concentration to determine the CC50 (cytotoxic concentration 50%).
Experimental Workflow
The characterization of a TEAD chemical probe like this compound typically follows a structured workflow, from initial biochemical screening to cellular and in vivo validation.
Caption: Workflow for TEAD probe characterization.
Conclusion
This compound represents a valuable chemical probe for investigating the biology of TEAD transcription factors. By targeting the functionally critical palmitoyl pocket, it provides a tool to dissect the role of the YAP/TAZ-TEAD axis in both normal physiology and disease. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the use and further characterization of this compound and similar molecules in the pursuit of novel therapeutics for cancers driven by the Hippo pathway. Further studies are required to fully elucidate its selectivity profile, in vivo efficacy, and pharmacokinetic properties.
References
- 1. Autopalmitoylation of TEAD Proteins Regulates Transcriptional Output of Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autopalmitoylation of TEAD proteins regulates transcriptional output of the Hippo pathway. | Broad Institute [broadinstitute.org]
- 3. Autopalmitoylation of TEAD proteins regulates transcriptional output of the Hippo pathway (Journal Article) | OSTI.GOV [osti.gov]
- 4. pnas.org [pnas.org]
- 5. Targeting the Hippo/YAP Pathway: A Promising Approach for Cancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. assaygenie.com [assaygenie.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. youtube.com [youtube.com]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. med.virginia.edu [med.virginia.edu]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. microscopist.co.uk [microscopist.co.uk]
Tead-IN-9: A Technical Guide to its Discovery and Initial Characterization
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in various human cancers. Its downstream effectors, the transcriptional co-activators YAP and TAZ, exert their oncogenic functions primarily through interaction with the TEAD family of transcription factors (TEAD1-4). This interaction represents a key node for therapeutic intervention. This document provides a comprehensive technical overview of the discovery and initial characterization of Tead-IN-9, a small molecule inhibitor of TEAD1. This compound targets the palmitoyl pocket of TEAD, thereby disrupting the YAP-TEAD interaction and subsequent transcriptional activity. This guide details its biochemical properties and provides the experimental protocols for its characterization, serving as a resource for researchers in the field of oncology and drug discovery.
Introduction: The Hippo-YAP/TAZ-TEAD Signaling Axis
The Hippo signaling pathway is an evolutionarily conserved cascade that plays a pivotal role in controlling cell proliferation, apoptosis, and stem cell self-renewal.[1] The core of the pathway consists of a kinase cascade involving MST1/2 and LATS1/2.[2] When the Hippo pathway is active (or "On"), LATS1/2 kinases phosphorylate the transcriptional co-activators YAP (Yes-associated protein) and its paralog TAZ.[2] This phosphorylation leads to their cytoplasmic sequestration and subsequent degradation.[2]
In the context of many cancers, the Hippo pathway is inactivated (or "Off"), leading to the dephosphorylation and nuclear translocation of YAP and TAZ.[1] In the nucleus, YAP/TAZ bind to the TEAD family of transcription factors to drive the expression of a wide array of genes that promote cell proliferation, survival, and migration, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[1][3] Given that aberrant activation of the YAP/TAZ-TEAD axis is a common feature in numerous malignancies and contributes to therapeutic resistance, directly targeting this transcriptional complex has emerged as a promising strategy in cancer therapy.[1][2]
Discovery of this compound
This compound (also referred to as compound 17 in initial disclosures) was identified as a potent inhibitor of the TEAD1 transcription factor.[2] While the specific discovery paradigm has not been detailed in peer-reviewed literature, it is typical for such compounds to be identified through high-throughput screening (HTS) campaigns designed to find small molecules that disrupt the protein-protein interaction (PPI) between YAP and TEAD. An alternative and increasingly common approach is structure-based drug design, leveraging the known crystal structure of TEAD to identify compounds that bind to critical pockets.
This compound was characterized as targeting a unique regulatory site on TEAD, the palmitoyl-binding pocket. TEAD transcription factors undergo auto-palmitoylation on a conserved cysteine residue, a post-translational modification essential for their stability and interaction with YAP.[2] Small molecules that occupy this lipid-binding pocket can allosterically inhibit the YAP-TEAD interaction and block the transcriptional function of the complex.
Biochemical and Biophysical Characterization
The primary in vitro characterization of this compound involved determining its potency in inhibiting TEAD1. The half-maximal inhibitory concentration (IC50) was established using biochemical assays.
| Compound | Target | Assay Type | IC50 (μM) |
| This compound | TEAD1 | Biochemical Assay | 0.29[2] |
Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biochemical process by 50%. It is dependent on assay conditions. The dissociation constant (Kd), which reflects the intrinsic binding affinity between the compound and its target, has not been publicly reported for this compound.
Mechanism of Action
This compound functions by targeting the conserved palmitoyl pocket on the TEAD protein.[2] By occupying this pocket, it effectively prevents the binding of YAP, thereby blocking the formation of the active transcriptional complex and inhibiting the expression of downstream target genes.[2] This allosteric mechanism of inhibition is a promising strategy as the large, flat surface of the primary YAP-TEAD protein-protein interface has proven difficult to target with small molecules.
Mandatory Visualizations
Hippo Signaling Pathway
References
Unraveling the Hippo Pathway: A Technical Guide to the TEAD Inhibitor Tead-IN-9
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is a key driver in the development and progression of various cancers. The transcriptional coactivators YAP and TAZ, downstream effectors of the Hippo pathway, interact with the TEAD family of transcription factors to promote the expression of genes involved in cell proliferation, survival, and migration. The TEADs have therefore emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the Hippo signaling pathway and the mechanism of action of Tead-IN-9, a small molecule inhibitor that targets the TEAD-YAP/TAZ interaction. This document includes a compilation of quantitative data on this compound's activity, detailed experimental protocols for its characterization, and visual representations of the signaling pathway and experimental workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.
Introduction to the Hippo Signaling Pathway
The Hippo signaling pathway is a highly conserved kinase cascade that plays a pivotal role in organ size control and tumor suppression.[1][2] The core of the mammalian Hippo pathway consists of a series of serine/threonine kinases: the Mammalian Sterile 20-like kinases 1 and 2 (MST1/2) and the Large Tumor Suppressor kinases 1 and 2 (LATS1/2), along with their respective scaffolding proteins, Salvador homolog 1 (SAV1) and MOB kinase activator 1 (MOB1).[3][4]
When the Hippo pathway is active, typically in response to signals such as high cell density, MST1/2 phosphorylate and activate LATS1/2.[4] Activated LATS1/2, in conjunction with MOB1, then phosphorylate the transcriptional coactivators Yes-associated protein (YAP) and its paralog, Transcriptional coactivator with PDZ-binding motif (TAZ).[3][4] This phosphorylation event leads to the cytoplasmic sequestration of YAP/TAZ through their binding to 14-3-3 proteins, ultimately targeting them for proteasomal degradation.[5]
Conversely, when the Hippo pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus.[4] In the nucleus, YAP and TAZ lack a DNA-binding domain and must interact with transcription factors to regulate gene expression.[4] The primary binding partners for YAP and TAZ are the TEA domain (TEAD) family of transcription factors (TEAD1-4).[6] The formation of the YAP/TAZ-TEAD complex drives the transcription of a host of target genes that promote cell proliferation, inhibit apoptosis, and are implicated in cancer development and progression.[7][8] Key downstream target genes include Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[9][10] Dysregulation of the Hippo pathway, leading to the constitutive activation of YAP/TAZ and their interaction with TEAD, is a common feature in many human cancers.[7][8]
This compound: A Potent Inhibitor of the TEAD-YAP/TAZ Interaction
Given the central role of the TEAD-YAP/TAZ transcriptional complex in driving oncogenic gene expression, disrupting this protein-protein interaction has become a key strategy in cancer drug discovery. This compound is a small molecule inhibitor designed to target the TEAD transcription factors.
Mechanism of Action
This compound functions by binding to the central palmitate-binding pocket of TEAD proteins. This binding event is thought to induce a conformational change in TEAD, which in turn allosterically inhibits the interaction between TEAD and the transcriptional co-activators YAP and TAZ. By preventing the formation of the functional TEAD-YAP/TAZ complex, this compound effectively blocks the transcription of downstream target genes that are critical for cancer cell proliferation and survival.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its activity and binding characteristics.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line | IC50 (µM) |
| TEAD-Luciferase Reporter | HEK293T | 6.5[11] |
| Cell Viability | MDA-MB-231 | Data not available |
| Cell Viability | NCI-H226 | Data not available |
| Cell Viability | A549 | Data not available |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.[10][12][13][14]
Table 2: Binding Affinity of this compound
| Binding Partner | Assay Type | Binding Affinity (Kd) |
| TEAD Protein | TR-FRET | Data not available |
| TEAD Protein | Surface Plasmon Resonance (SPR) | Data not available |
Note: The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd indicates a higher affinity.[15][16][17]
Table 3: Effect of this compound on Hippo Pathway Target Gene Expression
| Gene | Cell Line | Treatment Concentration (µM) | Fold Change in Expression |
| CTGF | MDA-MB-231 | 10 | ↓ 32%[11] |
| CYR61 | MDA-MB-231 | 10 | ↓ 47%[11] |
| ANKRD1 | MDA-MB-231 | 10 | Data not available |
Note: Changes in gene expression are typically measured by quantitative PCR (qPCR) or RNA sequencing.[4][18]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
YAP-TEAD Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the YAP-TEAD complex in a cellular context.
Objective: To determine the IC50 value of this compound in inhibiting YAP-TEAD-mediated transcription.
Materials:
-
HEK293T cells[11]
-
TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)[19]
-
Constitutive Renilla luciferase plasmid (for normalization)[19]
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.[19]
-
After 24 hours of transfection, treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) or vehicle control (DMSO).
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[20]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to measure the direct binding affinity of this compound to the TEAD protein.
Objective: To determine the dissociation constant (Kd) of this compound for the TEAD protein.
Materials:
-
Purified recombinant TEAD protein (e.g., His-tagged)
-
Fluorescently labeled YAP-derived peptide (e.g., with an acceptor fluorophore like Alexa Fluor 647)
-
Terbium-conjugated anti-His antibody (donor fluorophore)
-
This compound
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the purified His-tagged TEAD protein and the terbium-conjugated anti-His antibody. Incubate for a defined period (e.g., 60 minutes) to allow for antibody-protein binding.[2][21]
-
Add the serially diluted this compound or vehicle control to the wells and incubate for a further period to allow for inhibitor binding.
-
Add the fluorescently labeled YAP-derived peptide to all wells to initiate the binding competition.
-
Incubate the plate for a final period to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a microplate reader with appropriate excitation and emission filters for the terbium donor and the acceptor fluorophore.[2][21]
-
The TR-FRET ratio (acceptor emission / donor emission) is proportional to the amount of YAP peptide bound to TEAD.
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a suitable binding model to calculate the Kd.
Cell Viability Assay
This assay is used to assess the cytotoxic or cytostatic effects of this compound on cancer cells.
Objective: To determine the IC50 of this compound on the viability of various cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-231, NCI-H226, A549)
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., MTT, resazurin, or a commercially available kit)
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).[13]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.[22]
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[22]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[12][14]
Quantitative PCR (qPCR) for Target Gene Expression
This method is used to measure the effect of this compound on the expression of specific downstream target genes of the Hippo pathway.
Objective: To quantify the change in mRNA levels of genes such as CTGF, CYR61, and ANKRD1 following treatment with this compound.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Culture the cancer cells and treat them with this compound at a concentration known to be effective (e.g., at or above the IC50 from the luciferase assay) or with a vehicle control for a defined period (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers for the target genes (CTGF, CYR61, ANKRD1) and a housekeeping gene, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated samples compared to the vehicle-treated controls, normalized to the housekeeping gene.[4]
Conclusion
This compound represents a promising class of targeted therapies aimed at the Hippo signaling pathway. By disrupting the crucial interaction between TEAD transcription factors and the oncoproteins YAP and TAZ, this compound offers a potential therapeutic strategy for a range of cancers characterized by Hippo pathway dysregulation. The data and protocols presented in this guide provide a comprehensive resource for researchers to further investigate and characterize this compound and similar molecules, with the ultimate goal of advancing novel cancer treatments. Further studies are warranted to establish a more complete profile of this compound's efficacy across a broader range of cancer models and to elucidate its in vivo pharmacological properties.
References
- 1. Screening with a Novel Cell-Based Assay for TAZ Activators Identifies a Compound That Enhances Myogenesis in C2C12 Cells and Facilitates Muscle Repair in a Muscle Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional regulation of CYR61 and CTGF by LM98: a synthetic YAP-TEAD inhibitor that targets in-vitro vasculogenic mimicry in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TEAD Proteins Associate With DNA Repair Proteins to Facilitate Cellular Recovery From DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancing our understanding of AnkRD1 in cardiac development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Toward the Discovery of a Novel Class of YAP–TEAD Interaction Inhibitors by Virtual Screening Approach Targeting YAP–TEAD Protein–Protein Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. youtube.com [youtube.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Go Beyond the Dissociation Constant (KD): Why Other Measurements Also Matter - Fluidic Sciences Ltd % [fluidic.com]
- 18. The Hippo transducers TAZ/YAP and their target CTGF in male breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Discovery of Small-Molecule Inhibitors of HIV-1 Tat-Regulated Transcription [mdpi.com]
- 22. Discovery of a subtype-selective, covalent inhibitor against palmitoylation pocket of TEAD3 - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Exploring the Cellular Targets of Tead-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tead-IN-9, also identified as compound 17 from BridGene Biosciences, is a potent and selective inhibitor of TEA Domain (TEAD) transcription factors.[1] TEAD proteins are critical downstream effectors of the Hippo signaling pathway, which plays a central role in regulating organ size, cell proliferation, and apoptosis. Dysregulation of the Hippo pathway and subsequent activation of TEAD-mediated transcription is a known driver in various cancers. This compound targets the palmitoyl pocket of TEAD proteins, thereby disrupting the interaction between TEAD and its co-activator, Yes-associated protein (YAP), leading to the inhibition of oncogenic signaling. This technical guide provides a comprehensive overview of the cellular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Core Cellular Target: TEAD Transcription Factors
The primary cellular targets of this compound are the four members of the TEAD family of transcription factors: TEAD1, TEAD2, TEAD3, and TEAD4. This compound exhibits differential inhibitory activity across these isoforms, with a notable preference for TEAD1 and TEAD3.
Quantitative Data: TEAD Isoform Selectivity
The inhibitory potency of this compound (compound 17) against the four human TEAD isoforms was determined using an Enzyme-Linked Immunosorbent Assay (ELISA) in the NCI-H226 human mesothelioma cell line. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| TEAD1 | 14 |
| TEAD2 | 179 |
| TEAD3 | 4 |
| TEAD4 | >10,000 |
Data sourced from a 2024 patent review of TEAD modulators.[1]
These data demonstrate that this compound is a highly potent inhibitor of TEAD3 and TEAD1, with significantly lower activity against TEAD2 and negligible activity against TEAD4 at concentrations up to 10 µM. This selectivity profile suggests that this compound may be a valuable tool for probing the specific functions of TEAD1 and TEAD3 in health and disease.
Mechanism of Action: Disruption of the TEAD-YAP Interaction
This compound functions by binding to the central palmitoyl-binding pocket of TEAD proteins. This pocket is essential for the post-translational palmitoylation of a conserved cysteine residue, a modification critical for the stable interaction between TEAD and YAP. By occupying this pocket, this compound allosterically inhibits the TEAD-YAP protein-protein interaction, thereby preventing the recruitment of YAP to the TEAD transcriptional complex and subsequent activation of downstream target genes involved in cell proliferation and survival.
Off-Target Profile and Safety Pharmacology
A comprehensive off-target profile for this compound is not yet publicly available. However, the development of selective TEAD inhibitors is a key focus in the field to minimize potential toxicities arising from interactions with unintended targets. Standard industry practice for novel drug candidates involves screening against a panel of kinases and a broad safety panel of receptors, ion channels, and enzymes to identify potential off-target liabilities.
Commonly used safety screening panels include:
-
Kinome Scans: To assess the selectivity of the inhibitor against a broad range of protein kinases.
-
Eurofins SafetyScreen Panels (e.g., SafetyScreen44 or SafetyScreen87): These panels evaluate the binding of a compound to a wide array of receptors, transporters, and ion channels known to be associated with adverse drug reactions.
-
CEREP Panels: Similar to the Eurofins panels, these provide broad screening against targets with known safety implications.
Without specific data for this compound, researchers should exercise caution and consider performing their own off-target profiling to fully characterize its selectivity.
Experimental Protocols
TEAD Isoform Selectivity Determination (ELISA-based)
This protocol is a generalized procedure based on standard methods for determining the IC50 of TEAD inhibitors in a cellular context.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of each TEAD isoform.
Materials:
-
NCI-H226 cells
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
This compound (compound 17)
-
Plasmids encoding individual TEAD isoforms (TEAD1, TEAD2, TEAD3, TEAD4) fused to a reporter system (e.g., luciferase) or an epitope tag.
-
Transfection reagent
-
96-well cell culture plates
-
ELISA plate reader
-
Commercially available ELISA kit for detecting the reporter or tag.
Procedure:
-
Cell Seeding: Seed NCI-H226 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a plasmid expressing a specific TEAD isoform and a corresponding reporter plasmid.
-
Compound Treatment: After 24 hours of transfection, treat the cells with a serial dilution of this compound (e.g., from 100 µM to 0.1 nM) in fresh cell culture medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol for the chosen ELISA kit.
-
ELISA: Perform the ELISA to quantify the amount of the reporter protein or tagged TEAD protein.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
TEAD-YAP Luciferase Reporter Assay
This assay is used to measure the functional inhibition of TEAD-YAP transcriptional activity in a cellular context.
Objective: To quantify the dose-dependent inhibition of TEAD-mediated gene transcription by this compound.
Materials:
-
HEK293T or other suitable cell line
-
Cell culture medium
-
This compound
-
A TEAD-responsive luciferase reporter plasmid (e.g., containing multiple GTIIC elements)
-
A constitutively active YAP expression plasmid (e.g., YAP-5SA)
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
96-well cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the TEAD-responsive luciferase reporter, the constitutively active YAP plasmid, and the Renilla control plasmid.
-
Compound Treatment: 24 hours post-transfection, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate for 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the this compound concentration to determine the IC50.
Conclusion
This compound is a valuable chemical probe for studying the roles of TEAD transcription factors, particularly TEAD1 and TEAD3, in the context of the Hippo signaling pathway. Its high potency and selectivity make it a promising candidate for further investigation in preclinical models of cancers with Hippo pathway dysregulation. The experimental protocols provided in this guide offer a framework for researchers to independently validate and further explore the cellular targets and mechanism of action of this inhibitor. Future studies should focus on a comprehensive characterization of its off-target profile to fully understand its therapeutic potential and potential liabilities.
References
A Technical Guide to the Basic Research Applications of Tead-IN-9, a Potent TEAD Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is a key driver in the development and progression of various cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors (TEAD1-4) are the ultimate downstream effectors of the Hippo pathway. They partner with the coactivators YAP and TAZ to drive the expression of genes that promote cell proliferation, survival, and migration. Consequently, inhibiting the TEAD-YAP/TAZ interaction has emerged as a promising therapeutic strategy for cancers with a hyperactivated Hippo pathway.
Tead-IN-9 is a small molecule inhibitor that targets the central palmitate-binding pocket of TEAD proteins, thereby allosterically disrupting the TEAD-YAP/TAZ interaction. This technical guide provides an in-depth overview of the basic research applications of this compound, including detailed experimental protocols and a summary of its known quantitative data, to facilitate its use in preclinical cancer research.
Mechanism of Action
This compound functions as a TEAD inhibitor by binding to the conserved central lipid pocket of TEAD proteins. This pocket is essential for the auto-palmitoylation of TEADs, a post-translational modification critical for their stability and interaction with YAP/TAZ. By occupying this pocket, this compound prevents palmitoylation, leading to the disruption of the TEAD-YAP/TAZ transcriptional complex and subsequent downregulation of their target genes.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. This data is essential for designing and interpreting experiments.
| Parameter | Target | Value | Assay System | Reference |
| IC50 | TEAD1 | 0.29 µM | Biochemical Assay | [1] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
TEAD Auto-Palmitoylation Assay
This assay assesses the ability of this compound to inhibit the auto-palmitoylation of TEAD proteins, a crucial step for their function.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Transfect cells with a plasmid expressing Myc-tagged TEAD1 using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO as a vehicle control.
-
Simultaneously, add 17-octadecynoic acid (17-ODYA), a clickable analog of palmitic acid, to the media at a final concentration of 50 µM.
-
Incubate the cells for 4 hours at 37°C.
-
-
Cell Lysis and Immunoprecipitation:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Incubate the lysates with an anti-Myc antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2 hours.
-
Wash the beads three times with lysis buffer.
-
-
Click Chemistry Reaction:
-
Resuspend the beads in a click chemistry reaction buffer containing biotin-azide, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate).
-
Incubate for 1 hour at room temperature with shaking.
-
Wash the beads three times with PBS.
-
-
Western Blotting:
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Probe the membrane with streptavidin-HRP to detect biotinylated (palmitoylated) TEAD.
-
Use an anti-Myc antibody as a loading control for total immunoprecipitated TEAD.
-
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This assay determines the ability of this compound to disrupt the interaction between YAP and TEAD in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture a cancer cell line with high YAP/TEAD activity (e.g., NCI-H226 malignant pleural mesothelioma cells) to near confluence.
-
Treat the cells with varying concentrations of this compound or DMSO for 24 hours.
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.
-
Clarify the lysates and pre-clear with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-YAP antibody or an isotype control IgG overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2-4 hours.
-
Wash the beads extensively with lysis buffer.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-TEAD antibody to detect co-immunoprecipitated TEAD.
-
Probe a separate blot of the input lysates with anti-YAP and anti-TEAD antibodies to confirm protein expression.
-
Cell Viability Assay
This assay evaluates the cytotoxic or cytostatic effects of this compound on cancer cells.
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., NCI-H226) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
-
Treatment:
-
After allowing the cells to adhere overnight, treat them with a serial dilution of this compound (e.g., 0.01 to 100 µM) or DMSO.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
-
Viability Assessment:
-
Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or MTT.
-
For CellTiter-Glo®, add the reagent directly to the wells, incubate, and measure luminescence.
-
For MTT, add the MTT reagent, incubate, solubilize the formazan crystals, and measure absorbance.
-
-
Data Analysis:
-
Normalize the data to the DMSO-treated control wells and plot the dose-response curve to determine the IC50 value.
-
In Vivo Xenograft Tumor Model
This study assesses the anti-tumor efficacy of this compound in a preclinical animal model.
Methodology:
-
Animal Model:
-
Use immunocompromised mice (e.g., NOD-SCID or nude mice).
-
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 106 NCI-H226 cells) in a mixture of media and Matrigel into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage).
-
Administer this compound at a predetermined dose and schedule (e.g., daily). The control group receives the vehicle alone.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Data Analysis:
-
Compare the tumor growth inhibition between the treated and control groups.
-
Analyze tumor tissues for pharmacodynamic markers, such as the expression of TEAD target genes (e.g., CTGF, CYR61) by qPCR or immunohistochemistry.
-
Conclusion
This compound is a valuable research tool for investigating the role of the Hippo-TEAD signaling axis in cancer. Its ability to potently and specifically inhibit TEAD function allows for the elucidation of downstream biological consequences in a variety of preclinical models. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to effectively utilize this compound in their studies and to contribute to the growing body of knowledge on TEAD inhibition as a therapeutic strategy. Further characterization of its activity across a broader range of cancer types and in combination with other anti-cancer agents will be crucial for defining its full therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for TEAD-IN-9 in Malignant Mesothelioma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malignant mesothelioma is an aggressive cancer primarily associated with asbestos exposure, with limited effective therapeutic options. A key signaling pathway frequently dysregulated in mesothelioma is the Hippo pathway. Its inactivation leads to the nuclear accumulation and activation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). In the nucleus, YAP and TAZ associate with the TEAD (TEA domain) family of transcription factors to drive the expression of genes that promote cancer cell proliferation and survival.
TEAD-IN-9 is a potent and specific small molecule inhibitor of TEAD transcription factors. It targets the palmitoyl-binding pocket of TEAD, a site essential for its interaction with YAP/TAZ. By disrupting the TEAD-YAP/TAZ complex, this compound is designed to suppress the oncogenic transcriptional program in Hippo-deficient cancers like malignant mesothelioma. These application notes provide a comprehensive guide for researchers to utilize this compound in malignant mesothelioma cell lines, including experimental protocols, data presentation, and visualization of the underlying biological pathways.
Mechanism of Action: The Hippo-YAP/TAZ-TEAD Signaling Pathway
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. In normal cells, a kinase cascade phosphorylates YAP and TAZ, leading to their cytoplasmic retention and degradation. However, in many malignant mesothelioma cells, mutations in upstream Hippo pathway components, such as NF2, lead to the constitutive activation of YAP and TAZ. Unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of target genes like CTGF and CYR61, which promote cell proliferation and inhibit apoptosis. This compound intervenes by binding to TEAD, preventing its interaction with YAP/TAZ and thereby inhibiting the transcription of these pro-tumorigenic genes.
Figure 1. The Hippo-YAP/TAZ-TEAD signaling pathway and the mechanism of action of this compound.
Data Presentation: Efficacy of TEAD Inhibitors in Malignant Mesothelioma Cell Lines
While specific data for this compound in malignant mesothelioma cell lines is not yet publicly available, the following tables summarize the reported efficacy of other potent TEAD inhibitors, K-975 and VT-107, which act through a similar mechanism. This data can serve as a benchmark for designing experiments and anticipating the potential effects of this compound.
Table 1: Cell Viability (IC50/GI50) of TEAD Inhibitors in Malignant Mesothelioma Cell Lines
| Compound | Cell Line | Genotype | Assay Type | IC50/GI50 (nM) | Reference |
| K-975 | NCI-H226 | NF2 mutant | Cell Proliferation | ~20 | [1] |
| K-975 | NCI-H2052 | NF2, LATS2 mutant | Cell Proliferation | Not specified (effective at 1-10 nM) | [2] |
| K-975 | MSTO-211H | NF2 wild-type | Cell Proliferation | Not specified (effective at 1-10 nM) | [2] |
| VT-107 | NCI-H2052 | NF2, LATS2 mutant | Cell Proliferation | Nanomolar potency | [3] |
| VT-107 | NCI-H226 | NF2 mutant | Cell Proliferation | Nanomolar potency | [3] |
Table 2: Effect of TEAD Inhibitor K-975 on Cell Cycle Distribution in Malignant Mesothelioma Cell Lines
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| NCI-H2052 | DMSO (Control) | 55.2 | 33.1 | 11.7 | [2] |
| NCI-H2052 | K-975 (2 µM) | 72.5 | 18.2 | 9.3 | [2] |
| MSTO-211H | DMSO (Control) | 60.1 | 28.5 | 11.4 | [2] |
| MSTO-211H | K-975 (2 µM) | 75.8 | 15.9 | 8.3 | [2] |
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in malignant mesothelioma cell lines.
Figure 2. A typical experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture
-
Cell Lines: Malignant mesothelioma cell lines such as NCI-H226, NCI-H2052, and MSTO-211H can be obtained from commercial cell banks (e.g., ATCC).
-
Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed mesothelioma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., 1x, 5x, and 10x IC50) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin-binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for 24-48 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against YAP, TAZ, phospho-YAP (Ser127), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Treat cells with this compound for 24 hours and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers for target genes (CTGF, CYR61) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Expected Outcomes and Interpretation
-
Cell Viability: this compound is expected to decrease the viability of malignant mesothelioma cell lines with an activated Hippo pathway, with potent IC50 values anticipated in the nanomolar range.
-
Apoptosis: Treatment with this compound should induce apoptosis in sensitive mesothelioma cell lines, as evidenced by an increase in the Annexin V-positive cell population.
-
Western Blot: A successful inhibition of the TEAD-YAP/TAZ interaction should not directly alter the total protein levels of YAP or TAZ, but may lead to changes in their phosphorylation status as a downstream consequence of altered cellular signaling.
-
qPCR: this compound should significantly reduce the mRNA expression of YAP/TAZ target genes, such as CTGF and CYR61, confirming the on-target activity of the compound.
These application notes provide a framework for the investigation of this compound in malignant mesothelioma cell lines. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs.
References
Application Notes and Protocols for Tead-IN-9 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tead-IN-9 is a potent small molecule inhibitor of TEA Domain (TEAD) transcription factors, which are the downstream effectors of the Hippo signaling pathway. The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Dysregulation of this pathway, leading to the activation of the transcriptional co-activators YAP and TAZ, is implicated in the development and progression of various cancers. This compound targets the central palmitoyl-binding pocket of TEAD proteins, which is essential for their interaction with YAP/TAZ, thereby inhibiting TEAD-dependent transcription and suppressing tumor growth.
These application notes provide a comprehensive guide for the in vivo administration of this compound in mouse models, based on available data for structurally related TEAD inhibitors targeting the same mechanism. The provided protocols for formulation, dosage, and administration are intended as a starting point for experimental design and may require further optimization for specific tumor models and research objectives.
Mechanism of Action
This compound functions by binding to the lipid pocket of TEAD transcription factors. This binding event disrupts the auto-palmitoylation of TEADs, a post-translational modification crucial for their stability and interaction with the transcriptional co-activators YAP and TAZ. By inhibiting the formation of the YAP/TAZ-TEAD complex, this compound effectively blocks the transcription of downstream target genes that promote cell proliferation and survival.
Hippo-YAP/TAZ-TEAD Signaling Pathway
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.
Dosage and Administration for In Vivo Mouse Models
Summary of In Vivo Dosages for Related TEAD Inhibitors
| Compound | Dosage Range (mg/kg) | Administration Route | Dosing Frequency | Mouse Model |
| VT104 | 0.3 - 10 | Oral Gavage (p.o.) | Once Daily | Mesothelioma Xenograft |
| K-975 | 10 - 300 | Oral Gavage (p.o.) | Twice Daily | Mesothelioma Xenograft |
Recommended Starting Formulations
The solubility of this compound and related compounds in aqueous solutions is poor, necessitating the use of specific formulations for in vivo administration. The following formulations have been successfully used for TEAD inhibitors.
| Formulation Component | Example Formulation 1 (for VT104) | Example Formulation 2 (for K-975) |
| Solubilizing Agent | 5% DMSO | 10% DMSO |
| Surfactant/Emulsifier | 10% Solutol HS 15 | 5% Tween-80 |
| Co-solvent | - | 40% PEG300 |
| Vehicle | 85% D5W (5% Dextrose in Water) | 45% Saline |
Note: It is crucial to assess the stability and homogeneity of the chosen formulation before administration. Sonication may be required to achieve a uniform suspension.
Experimental Protocols
Preparation of this compound Formulation (Example)
This protocol provides a general guideline for preparing a formulation based on those used for similar TEAD inhibitors.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile conical tube.
-
Add the specified volume of DMSO to dissolve the this compound powder. Vortex thoroughly until the powder is completely dissolved.
-
In a separate sterile tube, prepare the vehicle by mixing the required volumes of PEG300, Tween-80, and saline.
-
Slowly add the this compound/DMSO solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
If necessary, sonicate the final formulation in a water bath for 5-10 minutes to ensure a homogenous suspension.
-
Visually inspect the formulation for any precipitation before each use. Prepare fresh on the day of dosing.
Administration by Oral Gavage (p.o.)
Oral gavage is a common method for precise oral administration of compounds to mice.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (20-22 gauge for adult mice)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Weigh each mouse to calculate the exact volume of the formulation to be administered based on the desired mg/kg dose. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[1]
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.[1]
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth.[1]
-
Allow the mouse to swallow the needle, then gently guide it down the esophagus into the stomach. There should be no resistance. If resistance is met, withdraw and reposition.
-
Slowly administer the calculated volume of the this compound formulation.
-
Gently remove the gavage needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress immediately after the procedure and at regular intervals.[1]
Administration by Intraperitoneal (i.p.) Injection
Intraperitoneal injection is another common route for systemic drug delivery in mice.
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Weigh each mouse to calculate the injection volume. The maximum recommended volume for i.p. injection in mice is 10 ml/kg.[2]
-
Restrain the mouse by scruffing the neck and turning it to expose the abdomen.
-
Tilt the mouse's head downwards to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[2]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure that no blood or urine is drawn, which would indicate improper needle placement.
-
Slowly inject the formulation into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.[2]
Experimental Workflow for an In Vivo Efficacy Study
Caption: A typical workflow for evaluating the efficacy of this compound in a mouse xenograft model.
Conclusion
This compound represents a promising therapeutic agent for cancers driven by the Hippo-YAP/TAZ signaling pathway. While direct in vivo data for this compound is limited, the information available for structurally and mechanistically similar TEAD inhibitors provides a solid foundation for designing and executing preclinical studies. Researchers should carefully consider the formulation, dosage, and administration route, and perform initial tolerability studies to establish the optimal therapeutic window for this compound in their specific mouse models. The protocols and data presented herein should serve as a valuable resource for advancing the in vivo evaluation of this novel TEAD inhibitor.
References
Application Note: Quantifying TEAD-IN-9 Efficacy Using a TEAD/YAP Luciferase Reporter Gene Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Its dysregulation is implicated in various cancers. The downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[3] When the Hippo kinase cascade is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation and survival.[1][3] The interaction between YAP/TAZ and TEAD is a key oncogenic node, making it an attractive target for therapeutic intervention.[1][4]
TEAD-IN-9 is a small molecule inhibitor that targets the palmitoyl pocket of TEAD, effectively disrupting the YAP-TEAD protein-protein interaction and subsequent transcriptional activity.[5][6] This application note provides a detailed protocol for a dual-luciferase reporter gene assay to quantitatively assess the efficacy of this compound in a cell-based model. The assay utilizes a reporter plasmid where the expression of firefly luciferase is controlled by multiple TEAD response elements (8xGTIIC), providing a direct measure of TEAD transcriptional activity.[7][8][9]
Signaling Pathway Overview
The diagram below illustrates the Hippo signaling pathway, detailing the mechanism of YAP/TAZ regulation and the inhibitory action of this compound on the TEAD-YAP transcriptional complex.
Caption: Hippo signaling pathway and this compound mechanism of action.
Experimental Protocol
This protocol describes a dual-luciferase reporter assay to measure the dose-dependent inhibition of TEAD transcriptional activity by this compound in HEK293T cells.
Materials and Reagents
-
Cell Line: HEK293T (human embryonic kidney cells)
-
Reporter Plasmids:
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection Reagent: Lipofectamine 2000 or similar lipid-based transfection reagent.
-
Test Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Assay Plate: White, opaque, sterile 96-well cell culture plates.
-
Luciferase Assay System: Dual-Glo® Luciferase Assay System (Promega) or equivalent.
-
Instruments: Luminometer capable of reading 96-well plates, standard cell culture incubator (37°C, 5% CO₂).
Methodology
-
Cell Seeding:
-
Culture HEK293T cells until they reach 80-90% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 1.5 x 10⁴ cells per well in 100 µL of medium into a 96-well white, opaque plate.
-
Incubate for 24 hours at 37°C with 5% CO₂.
-
-
Transfection:
-
For each well, prepare a transfection mix in serum-free medium. Combine 80 ng of the 8xGTIIC-luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid.[11]
-
Add the transfection reagent according to the manufacturer's protocol (e.g., a 5:1 ratio of reagent to DNA).[11]
-
Incubate the DNA-lipid complex at room temperature for 20-25 minutes.[12]
-
Add 20 µL of the transfection complex to each well.
-
Incubate the plate for 4-6 hours, then replace the transfection medium with 100 µL of fresh, complete culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.1% to avoid solvent toxicity.
-
24 hours post-transfection, carefully remove the medium from the wells.
-
Add 100 µL of medium containing the appropriate concentration of this compound or vehicle (DMSO) to each well. Include "cells only" and "vehicle" controls.
-
Incubate the plate for an additional 24 hours.
-
-
Luminescence Measurement:
-
Equilibrate the Dual-Glo® Luciferase Assay System reagents and the assay plate to room temperature.
-
Add 75 µL of the Dual-Glo® Luciferase Reagent (measures Firefly luciferase) to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the Firefly luminescence (RLU-A) using a luminometer.
-
Add 75 µL of the Dual-Glo® Stop & Glo® Reagent (quenches Firefly activity and measures Renilla luciferase) to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the Renilla luminescence (RLU-B).
-
Data Analysis
-
Normalization: For each well, normalize the Firefly luciferase activity to the Renilla luciferase activity:
-
Normalized Ratio = RLU-A (Firefly) / RLU-B (Renilla)
-
-
Calculating % Inhibition: Determine the percentage of TEAD activity inhibition for each this compound concentration relative to the vehicle control.
-
% Activity = (Normalized Ratio_Sample / Normalized Ratio_Vehicle) * 100
-
% Inhibition = 100 - % Activity
-
-
IC₅₀ Determination: Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
Data Presentation
The following table summarizes representative data for the inhibition of TEAD transcriptional activity by this compound, consistent with its reported potency.[5]
| This compound Conc. (µM) | Normalized Luciferase Activity (Relative to Vehicle) | % Inhibition of TEAD Activity |
| 0 (Vehicle) | 1.00 | 0% |
| 0.01 | 0.95 | 5% |
| 0.05 | 0.88 | 12% |
| 0.10 | 0.75 | 25% |
| 0.29 | 0.50 | 50% |
| 0.50 | 0.35 | 65% |
| 1.00 | 0.18 | 82% |
| 5.00 | 0.06 | 94% |
| Calculated IC₅₀ | ~0.29 µM |
Experimental Workflow
The diagram below provides a step-by-step visual workflow for the reporter gene assay protocol.
References
- 1. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the Hippo pathway and mechanisms for controlling cellular localization of YAP/TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Luciferase reporter assays [bio-protocol.org]
- 9. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. addgene.org [addgene.org]
- 11. How to avoid misinterpretation of dual reporter gene assay data affected by cell damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eubopen.org [eubopen.org]
Application Note: Demonstrating the Disruption of the YAP-TEAD Interaction by Tead-IN-9 using Co-Immunoprecipitation
Introduction
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1] A key downstream event in this pathway is the interaction between the transcriptional co-activator Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors.[2][3] When the Hippo pathway is inactive, YAP translocates to the nucleus and binds to TEAD, forming a transcriptional complex that drives the expression of genes promoting cell growth and inhibiting apoptosis.[4][5] Dysregulation and hyperactivation of the YAP-TEAD complex are implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention.[6][7]
Small molecule inhibitors designed to disrupt the protein-protein interaction between YAP and TEAD are a promising class of anti-cancer agents.[1][8] Tead-IN-9 is a novel compound developed to specifically inhibit this interaction. This application note provides a detailed protocol for utilizing co-immunoprecipitation (Co-IP) followed by Western blotting to demonstrate and quantify the ability of this compound to disrupt the endogenous YAP-TEAD complex in a cellular context.
Signaling Pathway Overview
The Hippo pathway, when active, phosphorylates YAP, leading to its cytoplasmic retention and degradation.[5] In many cancers, this pathway is inactivated, allowing YAP to accumulate in the nucleus, bind to TEAD, and promote oncogenic gene expression.[3][9] this compound is designed to penetrate the nucleus and prevent the binding of YAP to TEAD, thereby inhibiting the transcription of downstream target genes like CTGF and CYR61.[2]
Principle of Co-Immunoprecipitation
Co-immunoprecipitation (Co-IP) is a technique used to isolate a specific protein (the "bait") from a cell lysate along with its bound interaction partners (the "prey").[10][11] In this application, an antibody targeting TEAD is used to pull down TEAD and any associated YAP. The immunoprecipitated complex is then analyzed by Western blot. A decrease in the amount of YAP that is co-precipitated with TEAD in the presence of this compound indicates a disruption of their interaction.[6][12]
Experimental Workflow
The overall workflow involves treating cells with this compound, lysing the cells under non-denaturing conditions to preserve protein complexes, immunoprecipitating the target protein, and analyzing the results via Western blot.[13]
Protocols
Materials and Reagents
-
Cell Line: NCI-H226 (mesothelioma, known to have Hippo pathway defects) or other suitable cell line with high YAP-TEAD activity.
-
Compound: this compound (dissolved in DMSO).
-
Antibodies:
-
Rabbit anti-TEAD (for immunoprecipitation and Western blot).
-
Mouse anti-YAP (for Western blot).
-
Rabbit anti-GAPDH or β-actin (loading control).
-
Normal Rabbit IgG (isotype control).
-
-
Beads: Protein A/G magnetic beads.
-
Buffers and Solutions:
-
Cell Culture Medium (e.g., RPMI-1640 with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Co-IP Lysis Buffer (e.g., 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% NP-40, 2 mM EDTA, with freshly added protease and phosphatase inhibitors).
-
Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration or PBS with 0.05% Tween-20).
-
Elution Buffer (e.g., 1X Laemmli sample buffer).
-
-
Equipment: Cell culture incubator, centrifuge, magnetic rack, Western blot apparatus.
Experimental Procedure
-
Cell Culture and Treatment: a. Plate NCI-H226 cells in 10 cm dishes and grow to 80-90% confluency. b. Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours. Include a DMSO-only vehicle control.
-
Cell Lysis: [13] a. After treatment, wash the cells twice with ice-cold PBS. b. Add 1 mL of ice-cold Co-IP Lysis Buffer to each dish. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with gentle vortexing every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (total cell lysate) to a new tube. Reserve 50 µL as the "Input" fraction for later analysis.
-
Pre-clearing Lysate: a. Add 20 µL of Protein A/G magnetic beads to the remaining lysate. b. Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. c. Place the tube on a magnetic rack and transfer the pre-cleared supernatant to a new tube.
-
Immunoprecipitation (IP): a. To the pre-cleared lysate, add 2-5 µg of anti-TEAD antibody. b. As a negative control, add an equivalent amount of Normal Rabbit IgG to a separate tube of pre-cleared lysate. c. Incubate overnight at 4°C on a rotator.
-
Capture of Immune Complexes: a. Add 30 µL of fresh Protein A/G magnetic beads to each IP tube. b. Incubate for 2-4 hours at 4°C on a rotator. c. Pellet the beads using a magnetic rack and discard the supernatant.
-
Washing: [12] a. Add 1 mL of ice-cold Wash Buffer to the beads. b. Invert the tube several times, then pellet the beads on the magnetic rack and discard the supernatant. c. Repeat the wash step 3-4 times to thoroughly remove non-specifically bound proteins.
-
Elution: a. After the final wash, remove all residual buffer. b. Add 50 µL of 1X Laemmli sample buffer to the beads. c. Boil the samples at 95-100°C for 10 minutes to elute the proteins and denature them. d. Pellet the beads on the magnetic rack and collect the supernatant containing the eluted proteins (the "IP" fraction).
-
Western Blot Analysis: a. Load the Input (2-5% of total lysate) and IP fractions onto an SDS-PAGE gel. b. Perform electrophoresis and transfer the proteins to a PVDF membrane. c. Block the membrane and probe with primary antibodies against YAP and TEAD. d. Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence substrate to visualize the protein bands. e. The TEAD blot confirms successful immunoprecipitation, while the YAP blot shows the amount of co-immunoprecipitated protein.
Data Presentation and Expected Results
The primary result is the detection of YAP in the TEAD immunoprecipitate. A successful experiment will show a strong TEAD band in the IP lane, confirming the pulldown. The key finding will be a dose-dependent decrease in the YAP band in the IP lanes from cells treated with increasing concentrations of this compound.[6] The "Input" lanes should show consistent levels of both YAP and TEAD across all treatment conditions, confirming that the compound does not cause degradation of either protein. Densitometry can be used to quantify the band intensities. The amount of co-immunoprecipitated YAP is typically normalized to the amount of immunoprecipitated TEAD.
Table 1: Quantitative Analysis of Co-Immunoprecipitated YAP
| This compound (µM) | TEAD in IP (Relative Densitometry) | YAP in IP (Relative Densitometry) | Normalized YAP/TEAD Ratio | % Disruption |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 0% |
| 1 | 0.98 | 0.72 | 0.73 | 27% |
| 5 | 1.02 | 0.35 | 0.34 | 66% |
| 10 | 0.99 | 0.14 | 0.14 | 86% |
| IgG Control | <0.05 | <0.05 | - | - |
Note: Data are representative and for illustrative purposes only.
Mechanism of Disruption
This compound acts by occupying a binding pocket on TEAD that is critical for its interaction with YAP.[6] This prevents the formation of the functional oncogenic complex, leading to the suppression of downstream gene transcription.
Conclusion
Co-immunoprecipitation is a robust and widely used method to validate the mechanism of action for small molecules that target protein-protein interactions.[14] This protocol provides a detailed framework for researchers to effectively demonstrate that this compound disrupts the critical oncogenic interaction between YAP and TEAD. The quantitative data obtained from this assay can be crucial for dose-selection in further preclinical studies and for confirming the on-target activity of the compound in a cellular environment.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic and pharmacological disruption of the TEAD–YAP complex suppresses the oncogenic activity of YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 11. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 12. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 13. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying Cancer Cell Proliferation with TEAD-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently implicated in the development and progression of various cancers. The transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif) are the main downstream effectors of this pathway. In their active state, YAP and TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4), driving the expression of genes that promote cell proliferation and inhibit apoptosis.
TEAD-IN-9 is a potent and specific inhibitor of TEAD1 with a reported half-maximal inhibitory concentration (IC50) of 0.29 μM. It functions by targeting the central palmitoyl-binding pocket of TEAD, a modification essential for its interaction with YAP/TAZ. By disrupting the YAP/TAZ-TEAD interaction, this compound effectively abrogates the transcriptional activity of this complex, leading to the suppression of cancer cell proliferation. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to study cancer cell proliferation.
Data Presentation
The following tables summarize the inhibitory activity of this compound and other representative TEAD inhibitors targeting the palmitoyl pocket. This data provides a comparative view of their potency across different TEAD isoforms and cancer cell lines.
Table 1: Biochemical Inhibitory Activity of TEAD Inhibitors
| Compound | Target | IC50 (µM) | Notes |
| This compound (compound 17) | TEAD1 | 0.29[1] | Targets the palmitoyl pocket of TEAD1. |
| DC-TEADin1072 | TEAD1 | 0.61 ± 0.02 | Covalent inhibitor targeting the palmitoylation pocket. |
| TEAD3 | 0.58 ± 0.12 | ||
| ISM-6331 | TEAD1 | 0.3 | Non-covalent pan-TEAD inhibitor impairing palmitoylation. |
| TEAD2 | 0.6 | ||
| TEAD3 | 0.1 | ||
| TEAD4 | 0.2 |
Table 2: Anti-proliferative Activity of a Pan-TEAD Inhibitor (ISM-6331) in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) |
| NCI-H226 | Lung Cancer | NF2-deficient | 9[1] |
| NCI-H2373 | Lung Cancer | NF2 deletion | 4[1] |
| MSTO-211H | Mesothelioma | LATS1/2 mutation | 50[1] |
| NCI-H2052 | Mesothelioma | NF2 mutation | 23[1] |
| JU-77 | - | - | 8[1] |
| Mero14 | Mesothelioma | LATS2 mutation/NF2 deficient | 24[1] |
| Mero95 | Mesothelioma | NF2 deficient | 10[1] |
| ZL-55 | - | - | 18[1] |
| SPC-111 | - | NF2 mutation | 81[1] |
| SCC-25 | Head and Neck Cancer | FAT1 deletion | 30[1] |
| C33A | Cervical Cancer | FAT1 mutation | 83[1] |
| NCI-H28 | Mesothelioma | Hippo-WT | >10000[1] |
| HMMME | - | Hippo-WT | >10000[1] |
Note: ISM-6331 is presented as a representative pan-TEAD inhibitor that, like this compound, targets TEAD palmitoylation.
Mandatory Visualizations
Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.
Caption: General experimental workflow for evaluating this compound.
Caption: Logical relationship of this compound action on cancer proliferation.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Western Blot Analysis of Hippo Pathway Proteins
This protocol is to assess the effect of this compound on the protein levels of key components of the Hippo pathway.
Materials:
-
Cancer cells treated with this compound (as in the proliferation assay)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-YAP, anti-TAZ, anti-TEAD1, anti-p-YAP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction
This protocol is to determine if this compound disrupts the interaction between YAP and TEAD.
Materials:
-
Cancer cells treated with this compound
-
Co-IP lysis buffer (non-denaturing)
-
Protein A/G agarose beads
-
Primary antibodies for immunoprecipitation (e.g., anti-YAP or anti-TEAD1)
-
IgG control antibody
-
Wash buffer
-
Elution buffer or Laemmli buffer
-
Western blot reagents (as described above)
Procedure:
-
Cell Lysis:
-
Lyse the treated cells with a non-denaturing Co-IP lysis buffer.
-
Quantify the protein concentration.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate a normalized amount of protein lysate with the immunoprecipitating antibody (e.g., anti-YAP) or an IgG control overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Analyze the eluted samples by Western blotting using an antibody against the interacting protein (e.g., anti-TEAD1).
-
A decrease in the amount of co-immunoprecipitated TEAD1 in the this compound treated samples compared to the control indicates a disruption of the YAP-TEAD interaction.
-
Conclusion
This compound represents a valuable chemical probe for investigating the role of the YAP/TAZ-TEAD transcriptional complex in cancer cell proliferation. The protocols outlined in these application notes provide a framework for researchers to assess the efficacy and mechanism of action of this compound and similar inhibitors. By employing these methods, scientists can further elucidate the therapeutic potential of targeting the Hippo pathway in various cancer contexts.
References
Application Notes and Protocols: Downstream Gene Expression Analysis After Tead-IN-9 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and stem cell self-renewal.[1][2] Its dysregulation is implicated in a wide range of cancers.[3][2] The transcriptional enhanced associate domain (TEAD) family of transcription factors are the primary nuclear effectors of the Hippo pathway. When the Hippo pathway is inactive, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) translocate to the nucleus, bind to TEAD proteins, and drive the expression of genes that promote cell growth and proliferation.[3][4][5]
Tead-IN-9 is a potent and specific small molecule inhibitor of TEAD1.[6] It functions by targeting the palmitoyl pocket of TEAD, a site essential for its stability and interaction with YAP/TAZ.[1][6] By occupying this pocket, this compound effectively disrupts the YAP/TAZ-TEAD protein-protein interaction, thereby blocking the transcriptional program responsible for oncogenic activity.[6][7] These application notes provide a comprehensive guide to analyzing the downstream gene expression changes following this compound treatment, offering detailed protocols for key experimental techniques.
Signaling Pathway Overview
The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the downstream effectors YAP and TAZ, leading to their retention in the cytoplasm and subsequent degradation.[4][5] In many cancers with Hippo pathway mutations, this kinase cascade is inactive, resulting in the accumulation of YAP/TAZ in the nucleus. Nuclear YAP/TAZ bind to TEAD transcription factors to initiate a pro-proliferative and anti-apoptotic gene expression program. This compound directly inhibits TEAD, preventing its association with YAP/TAZ and suppressing the expression of these target genes.
References
- 1. Regulation of TEAD Transcription Factors in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. portlandpress.com [portlandpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TEAD-IN-9 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional coactivators YAP and TAZ, key downstream effectors of the Hippo pathway, interact with the TEAD family of transcription factors to drive the expression of genes that promote oncogenesis. The formation of the YAP/TAZ-TEAD complex is a crucial node in this pathway, making it an attractive target for therapeutic intervention.
TEAD-IN-9 is a potent and specific inhibitor of TEAD1 that targets the central palmitoyl-binding pocket, thereby disrupting the YAP-TEAD interaction and inhibiting TEAD's transcriptional activity.[1] This mechanism provides a promising avenue for cancer therapy. Furthermore, emerging preclinical evidence suggests that inhibiting the TEAD-YAP axis can enhance the efficacy of other targeted cancer therapies and overcome mechanisms of drug resistance.
These application notes provide an overview of the preclinical rationale and available data for combining TEAD inhibitors, with this compound as a representative molecule, with other cancer therapies. Detailed protocols for key experimental assays are also provided to facilitate further research in this promising area.
Note: As specific preclinical data for this compound in combination therapies is limited in publicly available literature, data from other TEAD inhibitors that target the same palmitoylation pocket (e.g., VT104, IK-930, GNE-7883, MGH-CP1) are presented here as representative examples.
Rationale for Combination Therapies
The activation of the YAP/TAZ-TEAD transcriptional program has been identified as a mechanism of resistance to various targeted therapies, including those targeting the EGFR and MAPK pathways.[2][3][4] By inhibiting this escape pathway, TEAD inhibitors have the potential to synergize with other anticancer agents to produce more durable responses.
Signaling Pathway Overview
The Hippo pathway, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. In many cancers, this pathway is dysregulated, leading to the accumulation of active YAP/TAZ in the nucleus, where they bind to TEAD transcription factors to promote the expression of genes involved in cell proliferation and survival.
Caption: Mechanism of this compound in the Hippo Signaling Pathway.
Preclinical Data for TEAD Inhibitors in Combination Therapies
Combination with EGFR Inhibitors
In non-small cell lung cancer (NSCLC) with EGFR mutations, acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) is a major clinical challenge. Activation of the YAP-TEAD pathway has been identified as a key mechanism of this resistance.
| Cell Line | TEAD Inhibitor | Combination Agent | Effect | Reference |
| EGFR-mutant NSCLC | IK-930 | Osimertinib (EGFRi) | Prevention of tumor growth in xenografts | [2] |
| EGFR-mutant NSCLC | IK-930 | Osimertinib + Trametinib (MEKi) | Complete tumor regression in xenografts | [2] |
| EGFR-mutant Lung Cancer | VT104 | EGFR-TKIs | Enhanced tumor-suppressive effects in vitro and in vivo | [3][5] |
| EGFR-mutant Lung Cancer | MYF-01-37 | EGFR-TKIs + MEK inhibitors | Enhanced apoptosis | [3] |
Combination with MEK Inhibitors
The MAPK pathway is another critical signaling cascade in cancer. There is a strong rationale for co-targeting the TEAD and MEK pathways.
| Cancer Type | TEAD Inhibitor | Combination Agent | Effect | Reference |
| Mesothelioma & NSCLC | TEAD inhibitor | MEK inhibitor | Synergistic blocking of proliferation | [6] |
| Patient-Derived Lung Xenografts | TEAD inhibitor | MEK inhibitor | More potent reduction of tumor growth | [6] |
| Hippo-deficient Mesothelioma | VT-103 | MEK1/2 inhibitors | Robust synergy in high-throughput screening | [7] |
| KRAS-mutant NSCLC, PDAC, CRC; BRAF-mutant Melanoma | IK-930 | Trametinib (MEKi) | Enhanced apoptosis and prevention of tumor growth in xenografts | [2] |
Other Promising Combinations
| Cancer Type | TEAD Inhibitor | Combination Agent | Effect | Reference |
| Various Cancers | MGH-CP1 | Ipatasertib (AKT inhibitor) | Synergistic effects in cancer cells | [8] |
| Hippo-deficient Mesothelioma | VT-103 | PI3K inhibitors, mTOR inhibitors | Robust synergy in high-throughput screening | [7] |
| KRAS G12C-mutant NSCLC & CRC | IAG933 | JDQ443 (KRAS G12C inhibitor) | Strong combination benefit | [9] |
Experimental Workflows and Logical Relationships
Experimental Workflow for Evaluating Combination Therapies
Caption: A typical workflow for preclinical evaluation of combination therapies.
Detailed Experimental Protocols
Cell Viability Assay for Combination Studies
Objective: To determine the effect of this compound in combination with another therapeutic agent on the proliferation of cancer cells and to assess for synergistic, additive, or antagonistic effects.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Combination drug
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multimode plate reader with luminescence detection
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a dose-response matrix of this compound and the combination drug. This typically involves serial dilutions of each drug individually and in combination.
-
Remove the culture medium from the cells and add the media containing the different drug concentrations. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Analyze the data to determine cell viability and calculate synergy scores using appropriate software (e.g., using the Bliss independence or Highest Single Agent models).[7]
Western Blot for YAP/TEAD Target Gene Expression
Objective: To assess the effect of this compound, alone and in combination, on the protein expression of YAP/TEAD target genes such as CTGF and CYR61.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and system (e.g., nitrocellulose membrane)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-CTGF, anti-CYR61, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse cells treated with this compound and/or the combination drug and quantify the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-CTGF [Abcam, ab6992] at 1:5000 dilution or anti-CYR61 [Abcam, ab24448] at 1:500 dilution) overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like GAPDH to normalize protein levels.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
Objective: To determine if this compound disrupts the interaction between YAP and TEAD in a cellular context.
Materials:
-
Cell lysate from treated cells
-
Co-IP lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-YAP or anti-TEAD)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Protocol:
-
Lyse cells treated with this compound or vehicle control using a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-YAP) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluates by Western blot using an antibody against the putative interaction partner (e.g., anti-TEAD). The presence of TEAD in the YAP immunoprecipitate indicates an interaction, and a decrease in its presence with this compound treatment suggests disruption of this interaction.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another therapeutic agent in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for implantation
-
This compound formulation for in vivo administration
-
Combination drug formulation
-
Calipers for tumor measurement
-
Animal scale
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: vehicle control, this compound alone, combination drug alone, and this compound plus the combination drug.
-
Administer the treatments according to the desired schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice weekly).
-
Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Analyze the tumor growth data to assess for anti-tumor efficacy and potential synergistic effects of the combination therapy.
Conclusion
The inhibition of the YAP/TAZ-TEAD transcriptional complex represents a promising strategy in oncology. Preclinical data for TEAD inhibitors that share a similar mechanism of action with this compound strongly support their use in combination with other targeted therapies, particularly in the context of overcoming acquired drug resistance. The protocols provided herein offer a framework for researchers to further investigate the potential of this compound as part of novel combination cancer therapies. Further studies are warranted to translate these promising preclinical findings into clinical applications.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Expression of Cyr61, CTGF, and WISP-1 Correlates with Clinical Features of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing TEAD-IN-9 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TEAD-IN-9, a selective inhibitor of TEAD1 transcriptional activity.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor that specifically targets the palmitoyl pocket of the TEA Domain (TEAD) transcription factor 1.[1] By binding to this pocket, it effectively blocks the interaction between TEAD1 and its co-activator, Yes-associated protein (YAP), thereby inhibiting the transcriptional activity of the YAP-TEAD complex.[1] This disruption of the Hippo signaling pathway can lead to reduced cell proliferation in YAP-dependent cancer cells.
Q2: What is the recommended starting concentration for this compound in in vitro assays?
A good starting point for dose-response experiments is to use a concentration range that brackets the reported half-maximal inhibitory concentration (IC50). The reported IC50 for this compound is 0.29 μM.[1] We recommend a serial dilution series spanning from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration for your specific cell line and assay.
Q3: Which cell lines are sensitive to TEAD inhibitors?
Cell lines with a dysregulated Hippo pathway, often characterized by mutations in genes like NF2 or overexpression of YAP/TAZ, are generally more sensitive to TEAD inhibitors. Examples of sensitive cell lines include the mesothelioma cell line NCI-H226 and the ovarian cancer cell line OVCAR-8.[2][3] Conversely, cells that are not dependent on the YAP/TAZ-TEAD signaling axis for their proliferation are likely to be resistant.
Q4: How should I prepare a stock solution of this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. To avoid precipitation when adding to aqueous culture media, it is crucial to perform serial dilutions of the stock in DMSO before the final dilution into the media.[4][5] The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibitory effect observed | - Insufficient concentration of this compound.- Cell line is not dependent on TEAD1 activity.- Compound instability or degradation. | - Perform a dose-response experiment with a wider concentration range.- Use a positive control cell line known to be sensitive to TEAD inhibitors (e.g., NCI-H226).- Prepare fresh stock solutions of this compound. |
| High background signal or off-target effects | - this compound concentration is too high, leading to non-specific effects.- The assay is sensitive to DMSO. | - Lower the concentration range of this compound.- Include a vehicle control (DMSO only) at the same final concentration as the highest this compound treatment.- Ensure the final DMSO concentration is below 0.1%. |
| Precipitation of this compound in culture medium | - Poor solubility of the compound in aqueous solution. | - Prepare a more concentrated stock solution in DMSO to minimize the volume added to the medium.- Serially dilute the compound in DMSO before adding it to the culture medium.- Gently vortex the medium immediately after adding the compound. |
| Inconsistent results between experiments | - Variation in cell seeding density.- Differences in incubation time.- Passage number of the cell line. | - Ensure consistent cell seeding density across all wells and experiments.- Standardize the incubation time for compound treatment.- Use cells within a consistent and low passage number range. |
Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general guideline for determining the effect of this compound on the proliferation of a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear or opaque-walled tissue culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in DMSO to create a range of stock concentrations. Further dilute these stocks into complete culture medium to achieve the final desired treatment concentrations (e.g., 0.01, 0.1, 0.3, 1, 3, 10 µM). Ensure the final DMSO concentration is constant across all wells and does not exceed 0.1%.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Allow the plate and reagent to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
YAP/TAZ-TEAD Reporter Assay
This protocol is for measuring the effect of this compound on the transcriptional activity of the YAP/TAZ-TEAD complex using a luciferase reporter construct.
Materials:
-
This compound
-
Cells stably or transiently transfected with a TEAD-responsive luciferase reporter plasmid (e.g., containing GTIIC-luciferase) and a constitutively expressed control reporter (e.g., Renilla luciferase).
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare this compound dilutions in complete culture medium as described in the cell viability protocol.
-
Treatment: Treat the cells with the desired concentrations of this compound and a vehicle control.
-
Incubation: Incubate for a period sufficient to observe changes in gene expression (e.g., 24-48 hours).
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities according to the manufacturer's protocol for the dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TEAD-responsive firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle control.
Data Presentation
Table 1: Reported IC50 Values of TEAD Inhibitors in Different Cell Lines
| Compound | Target | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | TEAD1 | - | Biochemical Assay | 0.29 | [1] |
| GNE-7883 | pan-TEAD | NCI-H226 | Cell Viability | ~0.33 | [2] |
| Compound 2 | pan-TEAD | NCI-H226 | Cell Viability | ~0.02 | [2] |
| K-975 | pan-TEAD | NCI-H2030 | Reporter Assay | 0.01-0.02 | [7] |
| MGH-CP1 | pan-TEAD | Huh7 | Reporter Assay | 1.68 | [8] |
Visualizations
Caption: The Hippo signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for in vitro testing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Tead-IN-9 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating unexpected results during experiments with Tead-IN-9 and other TEAD inhibitors.
Introduction to this compound and TEAD Inhibition
This compound is a small molecule inhibitor that targets the transcriptional enhanced associate domain (TEAD) family of transcription factors. Specifically, it binds to the palmitoyl pocket of TEAD proteins, which is crucial for their interaction with the transcriptional co-activators YAP and TAZ. By disrupting the YAP/TAZ-TEAD complex, this compound aims to inhibit the transcription of genes that promote cell proliferation and survival, making it a valuable tool in cancer research. However, as with any experimental compound, unexpected results can arise. This guide is designed to help you troubleshoot these issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a TEAD inhibitor that targets the palmitoyl-binding pocket of TEAD transcription factors. This disruption allosterically inhibits the interaction between TEAD and the transcriptional co-activators YAP and TAZ, thereby suppressing the expression of Hippo pathway target genes.[1][2]
Q2: How should I prepare and store this compound?
A2: this compound is typically soluble in dimethyl sulfoxide (DMSO).[3][4] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q3: What are the expected outcomes of successful this compound treatment in sensitive cell lines?
A3: In sensitive cell lines, particularly those with a dependency on the Hippo-YAP/TAZ pathway (e.g., NF2-deficient mesothelioma cells), successful treatment with this compound should lead to a dose-dependent decrease in the expression of TEAD target genes (e.g., CTGF, CYR61), and consequently, a reduction in cell proliferation and viability.[5]
Q4: Are there different mechanisms of action among TEAD inhibitors?
A4: Yes. While many TEAD inhibitors, like this compound, work by disrupting the YAP/TAZ-TEAD interaction, some sulfonamide-containing TEAD inhibitors have been shown to act as "molecular glues."[6] These compounds can enhance the interaction between TEAD and the transcriptional repressor VGLL4, leading to a switch from gene activation to repression.[6] Understanding the specific mechanism of your TEAD inhibitor is crucial for interpreting results.
Troubleshooting Guides
Issue 1: Reduced or No Efficacy of this compound
Q: My cells are not responding to this compound treatment, even at high concentrations. What could be the reason?
A: Lack of response to this compound can stem from several factors, with acquired resistance being a primary concern. A key mechanism of resistance is the hyperactivation of bypass signaling pathways, most notably the MAPK and JAK-STAT pathways.[7][8][9]
Troubleshooting Workflow for Lack of Efficacy
Caption: Troubleshooting workflow for lack of this compound efficacy.
Recommended Actions:
-
Assess Activation of Bypass Pathways: Perform western blotting to check the phosphorylation status of key proteins in the MAPK and JAK-STAT pathways, such as p-ERK and p-STAT3. An increase in the levels of these phosphorylated proteins in this compound-treated cells compared to controls can indicate the activation of resistance pathways.[7][9]
-
Consider Combination Therapy: If MAPK pathway hyperactivation is observed, consider a combination therapy approach. The addition of a MEK inhibitor (e.g., trametinib) has been shown to have a synergistic effect with TEAD inhibitors in overcoming resistance.[8][9]
-
Verify Compound Integrity: Ensure that your this compound stock has not degraded. Prepare a fresh stock solution from a new vial of the compound and repeat the experiment.
-
Confirm YAP/TEAD Dependency: Not all cell lines are dependent on the Hippo-YAP/TAZ pathway for survival. To confirm dependency, you can perform a YAP/TAZ knockdown using siRNA or shRNA and assess the impact on cell viability. If the knockdown does not affect cell survival, it is unlikely that a TEAD inhibitor will be effective.
Issue 2: Unexpected Cellular Toxicity
Q: I am observing significant cell death at concentrations of this compound that are lower than the reported IC50 values. What could be causing this?
A: Unexpected cytotoxicity can be due to several factors, including off-target effects of the compound or the specific sensitivity of your cell line.
Recommended Actions:
-
Perform a Dose-Response Cytotoxicity Assay: Conduct a detailed dose-response experiment using a cytotoxicity assay such as the MTT, LDH, or a live/dead cell staining assay to accurately determine the IC50 value in your specific cell line.
-
Evaluate Off-Target Effects: While specific off-target effects of this compound are not extensively documented in the provided search results, it is a possibility. Consider performing a broader analysis, such as RNA sequencing, to see if other pathways are being unexpectedly affected.
-
Check Solvent Toxicity: Ensure that the concentration of the solvent (e.g., DMSO) in your final working solution is not causing toxicity. It is generally recommended to keep the final DMSO concentration below 0.5%. Run a vehicle control (cells treated with the same concentration of DMSO as your highest this compound concentration) to rule this out.
Issue 3: Inconsistent or Unreliable Experimental Results
Q: My results from reporter assays and western blots are variable between experiments. How can I improve consistency?
A: Inconsistent results can be due to technical variability in your experimental procedures.
For TEAD Luciferase Reporter Assays:
-
Optimize Transfection Efficiency: Ensure consistent transfection efficiency between wells and experiments. Use a co-transfected control plasmid (e.g., expressing Renilla luciferase) to normalize your firefly luciferase results.
-
Cell Confluency: Plate cells at a consistent density and ensure they are in the logarithmic growth phase at the time of transfection and treatment.
-
Reagent Quality: Use fresh, high-quality reagents, especially the luciferase substrate.
For Western Blotting of YAP/TAZ:
-
Sample Preparation: Ensure complete cell lysis and accurate protein quantification. Use fresh lysis buffer with protease and phosphatase inhibitors.
-
Antibody Quality: Use a well-validated antibody for YAP/TAZ. The quality of the primary antibody is critical for obtaining a specific and strong signal.
-
Transfer Efficiency: Verify efficient protein transfer from the gel to the membrane using Ponceau S staining.
-
Loading Control: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
General Western Blot Troubleshooting
Caption: Common western blot issues and their potential solutions.
Experimental Protocols
Protocol 1: TEAD Luciferase Reporter Assay
This protocol is for measuring TEAD transcriptional activity in response to this compound treatment.
Materials:
-
Cells of interest
-
TEAD luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)
-
Control reporter plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
96-well white, clear-bottom plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TEAD luciferase reporter plasmid and the control reporter plasmid using your optimized transfection protocol.
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol for your luciferase assay reagent.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Compare the normalized luciferase activity of the this compound-treated cells to the vehicle-treated control.
Protocol 2: YAP-TEAD Co-Immunoprecipitation (Co-IP)
This protocol is for determining if this compound disrupts the interaction between YAP and TEAD.
Materials:
-
Cells of interest
-
This compound
-
Co-IP lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-YAP and anti-TEAD)
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with this compound or a vehicle control for the desired time.
-
Cell Lysis: Lyse the cells in Co-IP lysis buffer on ice.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-YAP or anti-TEAD antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against both YAP and TEAD. A decrease in the amount of co-immunoprecipitated protein in the this compound-treated sample compared to the control indicates a disruption of the interaction.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in a specific cell line.
Materials:
-
Cells of interest
-
This compound
-
96-well plate
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Normalize the absorbance values of the treated wells to the vehicle control to determine the percentage of cell viability. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Data Hub
Table 1: IC50 Values of Various TEAD Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| mCMY020 | NCI-H226 | Mesothelioma | 261.3 | [5] |
| mCMY020 | NCI-H2052 | Mesothelioma | 228.7 | [5] |
| SW-682 | CAL-33 | Head and Neck Squamous Cell Carcinoma | 969 | [7] |
| SW-682 | SCC-25 | Head and Neck Squamous Cell Carcinoma | 15.2 | [7] |
Table 2: Synergistic Effects of TEAD and MEK Inhibitors
| TEAD Inhibitor | MEK Inhibitor | Cell Line | Cancer Type | Synergy Score (Bliss) | Reference |
| SW-682 | Mirdametinib | SCC-25 | Head and Neck Squamous Cell Carcinoma | 10.7 | [7] |
| VT108 | Trametinib | Various | Mesothelioma and NSCLC | Synergistic | [9] |
| VT108 | Cobimetinib | Various | Mesothelioma and NSCLC | Synergistic | [9] |
Disclaimer: This technical support guide is intended for research purposes only and is based on publicly available scientific literature. Researchers should always consult the specific product datasheets and relevant literature for their particular reagents and experimental systems.
References
- 1. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Pan-TEAD and MEK inhibitor combination shows strong synergy in head and neck tumors | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. embopress.org [embopress.org]
Technical Support Center: Investigating Potential Off-Target Effects of Tead-IN-9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing Tead-IN-9 in cancer cell studies. The focus is on identifying and mitigating potential off-target effects to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a TEAD1 inhibitor with a reported IC50 of 0.29 μM.[1] It functions by targeting the palmitoyl-binding pocket of TEAD transcription factors, which is crucial for their interaction with the transcriptional co-activator YAP. By occupying this pocket, this compound allosterically inhibits the YAP-TEAD interaction, thereby blocking the transcriptional activity of the Hippo pathway.
Q2: Are there any known off-target effects of this compound?
A2: Currently, there is limited publicly available information specifically detailing the off-target profile of this compound. As with most small molecule inhibitors, there is a potential for off-target activities.[2] It is crucial for researchers to empirically determine and control for potential off-target effects within their specific experimental systems.
Q3: What are the general strategies to identify potential off-target effects of a small molecule inhibitor like this compound?
A3: A multi-pronged approach is recommended to identify potential off-target effects:
-
Computational Approaches: In silico methods can predict potential off-target interactions. These include protein structure-based (target-centric) and ligand-based (ligand-centric) approaches.
-
Biochemical Screening: Profiling the inhibitor against a panel of purified kinases or other relevant protein families can identify direct binding partners. Several commercial services offer kinase profiling panels.
-
Cell-Based Thermal Shift Assays (CETSA): This method can be used to assess target engagement in a cellular context and may reveal unintended targets.
-
Proteomics Approaches: Affinity purification-mass spectrometry (AP-MS) or chemical proteomics can identify proteins that interact with the compound in cell lysates.
-
Genetic Approaches: Techniques like CRISPR/Cas9-mediated gene knockout can help differentiate on-target from off-target effects. If the inhibitor's effect persists in cells lacking the intended target, it suggests off-target activity.[2]
Troubleshooting Guides
Issue 1: Unexpected or inconsistent phenotypic responses to this compound treatment.
Possible Cause: This could be due to off-target effects, cell-line specific responses, or experimental variability.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Perform a dose-response experiment and verify that the observed phenotype correlates with the known IC50 of this compound for TEAD1 inhibition.
-
Use a TEAD-YAP reporter assay to confirm that this compound is inhibiting the transcriptional output of the Hippo pathway in your cell line.
-
-
Control for Off-Target Effects:
-
Rescue Experiment: If possible, overexpress a mutant form of TEAD1 that does not bind to this compound but retains its function. If the phenotype is rescued, it is likely an on-target effect.
-
CRISPR/Cas9 Knockout: Generate a TEAD1 knockout cell line. If this compound still produces the same phenotype in the knockout cells, the effect is likely off-target.[2]
-
Assess Cell Line Specificity:
-
Test this compound in multiple cancer cell lines with varying genetic backgrounds to determine if the observed phenotype is context-dependent.
-
Issue 2: Observing toxicity at concentrations close to the effective dose.
Possible Cause: The observed toxicity could be an on-target effect (due to the essential role of the Hippo pathway in some cell types) or an off-target effect.
Troubleshooting Steps:
-
Determine the Therapeutic Window: Perform a detailed dose-response curve to assess both the efficacy (e.g., inhibition of proliferation) and toxicity (e.g., apoptosis induction) of this compound.
-
Investigate Potential Off-Target Liabilities:
-
Consider a broad kinase screen, as many small molecule inhibitors have off-target kinase activity.
-
Use computational tools to predict potential off-targets based on the chemical structure of this compound.
-
-
Evaluate On-Target Toxicity:
-
The Hippo pathway is involved in various cellular processes, and its inhibition can lead to cell death in some contexts. Correlate the toxic phenotype with the inhibition of TEAD-YAP signaling.
-
Data Presentation
Table 1: Reported IC50 Values for Select TEAD Inhibitors
| Compound | Target(s) | Reported IC50 (μM) | Notes |
| This compound | TEAD1 | 0.29[1] | Targets the palmitoyl pocket. |
| DC-TEADin1072 | TEAD1/3 | 0.61 (TEAD1), 0.58 (TEAD3) | Covalent inhibitor. |
| DC-TEAD3in03 | TEAD3 | 0.16 | Selective covalent TEAD3 inhibitor. |
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects using CRISPR/Cas9
-
Design and Validate gRNAs: Design at least two independent gRNAs targeting TEAD1. Validate their efficiency in knocking out TEAD1 protein expression by Western blot.
-
Generate Stable Knockout and Control Cell Lines: Use lentiviral transduction to generate stable TEAD1 knockout and non-targeting control cell lines.
-
Treat with this compound: Treat both the knockout and control cell lines with a range of this compound concentrations.
-
Assess Phenotype: Measure the phenotype of interest (e.g., cell viability, apoptosis, gene expression) in both cell lines.
-
Interpretation:
-
On-Target Effect: The phenotype is observed in control cells but is significantly attenuated or absent in TEAD1 knockout cells.
-
Off-Target Effect: The phenotype is observed in both control and TEAD1 knockout cells with similar potency.
-
Mandatory Visualizations
References
Stability of Tead-IN-9 in cell culture media over time
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the stability of Tead-IN-9 in cell culture media. It includes frequently asked questions, a troubleshooting guide, and a detailed experimental protocol to assess the stability of this compound in your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture media?
A1: Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media over extended periods. The stability of a small molecule inhibitor like this compound can be influenced by several factors including the composition of the media, pH, temperature, exposure to light, and the presence of serum or other supplements. It is recommended to empirically determine the stability of this compound under your specific experimental conditions.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically dissolved in an organic solvent such as DMSO to create a high-concentration stock solution. It is advisable to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the stock solution from light.
Q3: What are the potential signs of this compound degradation in my experiments?
A3: Degradation of this compound may lead to a decrease in its biological activity. Signs of degradation can include:
-
Inconsistent experimental results.
-
A reduction in the expected phenotypic effects on your cells.
-
The need to use higher concentrations of the compound to achieve the same biological response over time.
Hypothetical Stability of this compound in DMEM with 10% FBS at 37°C
The following table provides a hypothetical example of what stability data for this compound might look like. Note: This data is for illustrative purposes only and is not based on experimental results.
| Time (Hours) | This compound Concentration (% of Initial) |
| 0 | 100% |
| 6 | 95% |
| 12 | 88% |
| 24 | 75% |
| 48 | 55% |
| 72 | 30% |
Troubleshooting Guide
Q4: My experimental results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results can arise from several factors:
-
Compound Instability: this compound may be degrading in your cell culture medium at 37°C. Consider performing a time-course experiment to assess its stability.
-
Improper Storage: Ensure that your this compound stock solution is stored correctly at -20°C or -80°C and protected from light. Avoid multiple freeze-thaw cycles by preparing aliquots.
-
Pipetting Errors: Ensure accurate and consistent pipetting of the compound.
-
Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect the cellular response to the inhibitor.
Q5: I am not observing the expected biological effect of this compound. What should I do?
A5: If you are not seeing the expected effect, consider the following:
-
Confirm Compound Activity: Test the activity of your this compound stock on a sensitive positive control cell line.
-
Increase Concentration: The effective concentration may be higher for your specific cell line or experimental conditions. Perform a dose-response curve to determine the optimal concentration.
-
Check for Degradation: As mentioned previously, the compound may be degrading. Assess its stability under your experimental conditions.
-
Review the Signaling Pathway: Ensure that the Hippo pathway is active in your cell model and that the downstream targets you are measuring are appropriate.
Experimental Protocol for Assessing this compound Stability
This protocol provides a general framework for determining the stability of this compound in your cell culture medium of choice.
Objective
To determine the rate of degradation of this compound in a specific cell culture medium over a defined period.
Materials
-
This compound
-
DMSO (or other appropriate solvent)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, penicillin/streptomycin)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
Analytical instrument for quantification (e.g., HPLC, LC-MS)
Methods
-
Preparation of this compound Working Solution:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Dilute the stock solution in your cell culture medium to the final working concentration you use in your experiments.
-
-
Incubation:
-
Aliquot the this compound containing medium into sterile tubes or wells of a plate.
-
Incubate the samples at 37°C in a 5% CO2 incubator.
-
Include a "time 0" sample which should be immediately processed or stored at -80°C.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot of the medium.
-
Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
-
Sample Analysis:
-
Thaw the samples and prepare them for analysis according to the requirements of your analytical method. This may involve protein precipitation or extraction steps.
-
Quantify the concentration of this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the "time 0" sample.
-
Plot the percentage of remaining this compound against time to visualize the degradation profile.
-
From this data, you can determine the half-life (t½) of this compound in your specific cell culture medium.
-
Caption: Experimental workflow for assessing the stability of this compound.
Hippo Signaling Pathway and this compound Mechanism of Action
This compound is an inhibitor of TEAD (TEA Domain) transcription factors.[1] TEAD proteins are the downstream effectors of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[2][3]
In the Hippo pathway, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of the transcriptional co-activators YAP and TAZ.[3] Phosphorylated YAP/TAZ are retained in the cytoplasm and targeted for degradation. When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors to promote the expression of genes that drive cell proliferation.[3]
This compound targets the palmitoyl-binding pocket of TEAD, which is crucial for the interaction between TEAD and YAP.[1] By occupying this pocket, this compound allosterically inhibits the YAP-TEAD interaction, thereby preventing the transcription of target genes and suppressing cell growth.[1]
Caption: Simplified Hippo signaling pathway and the action of this compound.
References
Technical Support Center: Interpreting Variable Results from Tead-IN-9 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address variable results encountered during experiments with Tead-IN-9, a TEAD1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of Transcriptional Enhanced Associate Domain 1 (TEAD1) with a reported IC50 of 0.29 μM.[1] It functions by targeting the palmitoyl pocket of TEAD, which is crucial for its interaction with Yes-associated protein (YAP). By occupying this pocket, this compound effectively disrupts the YAP-TEAD protein-protein interaction, thereby blocking the transcriptional activity of the complex.[1] This inhibition prevents the expression of downstream target genes involved in cell proliferation and survival.
Q2: What is the role of the Hippo pathway and TEAD transcription factors?
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[2] When the Hippo pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors (TEAD1-4).[2][3] This complex then drives the expression of genes that promote cell growth.[3] Conversely, when the Hippo pathway is active, it phosphorylates YAP and TAZ, leading to their retention in the cytoplasm and subsequent degradation, thus suppressing TEAD-mediated transcription.[3] Dysregulation of the Hippo pathway is a common event in various cancers, leading to aberrant activation of the YAP/TAZ-TEAD axis.[2]
Q3: Are there factors other than YAP/TAZ that can influence TEAD activity?
Yes, TEAD activity can be regulated by other mechanisms independently of the Hippo pathway. These include post-translational modifications like phosphorylation and palmitoylation, which can affect TEAD's DNA binding ability and protein stability.[4] Additionally, TEAD can interact with other co-activators and co-repressors, such as members of the Vestigial-like (VGLL) family, which can compete with YAP/TAZ for TEAD binding.[4] For instance, VGLL4 acts as a TEAD co-repressor and has tumor-suppressive functions.[5]
Troubleshooting Guide for Variable Results
Variable or unexpected results with this compound can arise from multiple factors, ranging from experimental setup to underlying biological differences in the models being used.
Problem 1: No or reduced-than-expected effect of this compound on cell viability or proliferation.
| Potential Cause | Troubleshooting Steps |
| Cell Line Insensitivity | Verify that your cell line is dependent on the YAP/TAZ-TEAD signaling axis for proliferation. Some cancer cell lines may have primary resistance to TEAD inhibitors.[6] Consider testing a panel of cell lines, including a known sensitive line (e.g., NF2-mutant mesothelioma cells like MSTO-211H) as a positive control.[6][7] |
| Activation of Alternative Survival Pathways | Investigate the possibility of resistance mechanisms. For example, some cells can develop resistance to TEAD inhibitors through the activation of MYC signaling or the MAPK pathway.[6][8] Consider co-treatment with inhibitors of these pathways. |
| Suboptimal Compound Concentration or Treatment Duration | Perform a dose-response experiment to determine the optimal IC50 for your specific cell line and experimental conditions. Also, consider a time-course experiment to assess the kinetics of the response. |
| Compound Instability | Ensure proper storage and handling of this compound. Prepare fresh stock solutions and dilute to the final concentration immediately before use. |
| High Serum Concentration in Media | Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors. Try reducing the serum concentration in your cell culture media during treatment, if compatible with your cell line. |
Problem 2: Inconsistent results between experimental replicates.
| Potential Cause | Troubleshooting Steps |
| Variability in Experimental Conditions | Ensure all experimental variables are kept consistent across replicates. This includes cell passage number, seeding density, treatment duration, and reagent concentrations.[9][10] |
| Inconsistent Cell Health or Density | Monitor cell health and morphology. Ensure cells are in the logarithmic growth phase at the time of treatment. Uneven cell seeding can lead to variability in results. |
| Pipetting Errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent delivery of the compound and other reagents. |
Problem 3: Discrepancy between inhibition of TEAD target gene expression and phenotypic outcome.
| Potential Cause | "Molecular Glue" Effect |
| Alternative Mechanism of Action | Some TEAD inhibitors do not disrupt the YAP-TEAD interaction but instead act as "molecular glues," promoting the interaction between TEAD and co-repressors like VGLL4.[5] This can lead to the repression of TEAD target genes without a direct anti-proliferative effect in all contexts. |
| YAP/TAZ-Independent TEAD Functions | TEAD transcription factors can have functions that are independent of YAP and TAZ.[7] this compound's effect may be specific to the YAP-TEAD interaction, and other TEAD functions may still be active. |
Quantitative Data Summary
Table 1: Inhibitory Concentrations of TEAD Inhibitors
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | TEAD1 | 0.29 µM | Not Specified | [1] |
| CPD3.1 | Pan-TEAD | ~33-44 µM | GAL4 Reporter Assay | [11] |
| IAG933 | YAP-TEAD Interaction | 11-26 nM | TEAD Target Gene Expression | [12] |
Experimental Protocols
1. Cell Viability Assay (Example using a PrestoBlue-based reagent)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Reagent Addition: Add the cell viability reagent (e.g., PrestoBlue) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for the time recommended by the manufacturer (e.g., 1-2 hours).
-
Measurement: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction
-
Cell Lysis: Treat cells with this compound or a vehicle control for the desired time. Lyse the cells in a suitable Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either YAP or TEAD overnight at 4°C with gentle rotation.
-
Bead Incubation: Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both YAP and TEAD to detect the co-immunoprecipitated protein. A decrease in the co-precipitated protein in the this compound treated sample indicates disruption of the interaction.
3. TEAD-Responsive Reporter Assay (e.g., 8xGTIIC-Luciferase)
-
Transfection: Co-transfect cells with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a control plasmid for normalization (e.g., Renilla luciferase).
-
Treatment: After allowing the cells to recover from transfection, treat them with different concentrations of this compound.
-
Lysis and Measurement: After the desired treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity indicates inhibition of TEAD transcriptional activity.
Visualizations
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for evaluating this compound efficacy.
Caption: A decision tree for troubleshooting variable results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. google.com [google.com]
- 10. google.com [google.com]
- 11. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Tead-IN-9
This guide provides best practices for the long-term storage, handling, and experimental use of Tead-IN-9, a small molecule inhibitor of the TEAD-YAP interaction. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) for Storage and Handling
Q1: What are the recommended long-term storage conditions for this compound?
A: For optimal stability, this compound should be stored as a solid powder in a tightly sealed container. The recommended temperature is -20°C. Protect the compound from light and moisture to prevent degradation.
Q2: How should I prepare a stock solution of this compound?
A: It is recommended to prepare a concentrated stock solution in a suitable organic solvent, such as DMSO. Once dissolved, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and decreased compound activity. Store these aliquots at -20°C or -80°C.
Q3: What solvents are compatible with this compound?
A: this compound is soluble in polar aprotic solvents like DMSO and DMF.[1] The principle of "like dissolves like" suggests that polar solutes dissolve best in polar solvents.[2] However, for cell-based assays, ensure the final concentration of the organic solvent is low enough (typically <0.5%) to avoid cytotoxicity. Always perform a vehicle control in your experiments.
Q4: How long can I store this compound solutions?
A: While solid this compound is stable for an extended period under proper conditions, solutions are more prone to degradation. For best results, use freshly prepared solutions. If storing solutions, keep them at -80°C and use within a few weeks. Avoid storing solutions at room temperature for extended periods.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Compound Precipitation in Media | The compound's solubility limit was exceeded in the aqueous cell culture media. | - Ensure the final solvent concentration is minimal. - Prepare the final dilution immediately before use. - Consider using a solubilizing agent or a different formulation if precipitation persists. |
| Inconsistent or No Inhibitory Effect | 1. Compound degradation due to improper storage (e.g., multiple freeze-thaw cycles, exposure to light/moisture). 2. Incorrect concentration used. 3. The experimental system is not dependent on the TEAD-YAP interaction. | 1. Use a fresh aliquot of the stock solution. Prepare a new stock solution from solid powder if necessary. 2. Perform a dose-response curve to determine the optimal concentration (e.g., IC50) for your specific cell line or assay. 3. Confirm the expression and activity of YAP/TAZ and TEAD in your model system.[3][4] |
| High Background Signal in Assays | The compound may be interfering with the detection method (e.g., autofluorescence). | Run a control with the compound in the absence of cells or the target protein to measure any intrinsic signal. |
| Cell Toxicity Observed | 1. The concentration of this compound is too high. 2. The concentration of the solvent (e.g., DMSO) is toxic to the cells. | 1. Perform a cell viability assay (e.g., MTT, PrestoBlue) to determine the cytotoxic concentration of this compound.[5] 2. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Always include a vehicle-only control. |
Diagrams: Pathways and Workflows
A logical troubleshooting workflow can help diagnose experimental issues systematically.
Caption: Troubleshooting workflow for this compound experiments.
The Hippo signaling pathway regulates cell proliferation and organ size. This compound targets the final step of this pathway.
Caption: Simplified Hippo signaling pathway and this compound mechanism.
Experimental Protocols
Protocol 1: TEAD-YAP Co-Immunoprecipitation (Co-IP) Assay
This protocol is designed to verify if this compound disrupts the interaction between TEAD and YAP in a cellular context.[6]
Materials:
-
NCI-H226 cells (or other suitable cell line with active Hippo signaling)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pan-TEAD antibody and IgG control antibody
-
Protein A/G magnetic beads
-
Cell lysis buffer
-
Wash buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies for Western blotting (e.g., anti-YAP, anti-TEAD)
Procedure:
-
Cell Treatment: Seed NCI-H226 cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 1, 3, 10 µM) or a DMSO vehicle control for 24 hours.[6]
-
Cell Lysis: Harvest cells and lyse them on ice using a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G beads.
-
Incubate the pre-cleared lysates with a pan-TEAD antibody or an IgG control antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against YAP and TEAD to detect the co-immunoprecipitated proteins.
-
Expected Outcome: In vehicle-treated cells, YAP should be detected in the TEAD immunoprecipitate. In this compound-treated cells, the amount of co-precipitated YAP should decrease in a dose-dependent manner, indicating the disruption of the TEAD-YAP interaction.[5]
Caption: Workflow for a Co-Immunoprecipitation (Co-IP) experiment.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Solubility factors when choosing a solvent [labclinics.com]
- 3. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell contact and Nf2/Merlin-dependent regulation of TEAD palmitoylation and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: Addressing Resistance to TEAD-IN-9 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the TEAD inhibitor, TEAD-IN-9, in their cancer cell line experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides step-by-step solutions.
Issue 1: Reduced or No Drug Efficacy in Sensitive Cell Lines
Question: My cancer cell line, which is reported to be sensitive to TEAD inhibitors, is showing little to no response to this compound treatment. What could be the problem?
Answer:
Several factors could contribute to the lack of efficacy. Follow these troubleshooting steps:
-
Verify Drug Integrity and Concentration:
-
Action: Confirm the correct storage of your this compound stock solution (typically at -20°C or -80°C, protected from light).
-
Action: Prepare fresh dilutions of this compound from your stock for each experiment. Avoid repeated freeze-thaw cycles.
-
Action: Verify the final concentration of this compound in your culture medium. Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line and compare it to published values.
-
-
Assess Cell Line Health and Passage Number:
-
Action: Ensure your cells are healthy and in the logarithmic growth phase before treatment.
-
Action: Use cells with a low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Action: Regularly test for mycoplasma contamination, which can affect cellular responses.
-
-
Optimize Experimental Conditions:
-
Action: Confirm the appropriate seeding density for your cell line in the chosen assay format (e.g., 96-well plate). Cell density can influence drug response.
-
Action: Ensure the incubation time with this compound is sufficient. A time-course experiment (e.g., 24, 48, 72 hours) can determine the optimal duration for observing an effect.
-
Issue 2: Development of Acquired Resistance
Question: My cancer cell line was initially sensitive to this compound, but after prolonged treatment, it has become resistant. How can I confirm and characterize this resistance?
Answer:
Acquired resistance is a common phenomenon. Here’s how to approach this issue:
-
Confirm Resistance:
-
Action: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) on the suspected resistant cell line alongside the parental (sensitive) cell line. A significant rightward shift in the dose-response curve and an increased IC50 value for the resistant line confirms resistance.
-
-
Investigate the Mechanism of Resistance:
-
Primary Suspect: MAPK Pathway Activation: A primary mechanism of resistance to TEAD inhibitors is the hyperactivation of the MAPK signaling pathway.
-
Action: Western Blot Analysis:
-
Lyse both parental and resistant cells and perform a Western blot to assess the phosphorylation status of key MAPK pathway proteins.
-
Probe for phosphorylated ERK (p-ERK), total ERK, phosphorylated MEK (p-MEK), and total MEK. An increase in the p-ERK/total ERK and p-MEK/total MEK ratios in the resistant cell line is a strong indicator of MAPK pathway activation.
-
-
-
Secondary Suspect: Upregulation of AP-1 Transcription Factors:
-
Action: Western Blot or qPCR Analysis:
-
Analyze the protein levels of AP-1 family members (e.g., c-JUN, FOSL1) via Western blot.
-
Alternatively, use quantitative PCR (qPCR) to measure the mRNA levels of JUN and FOSL1. An upregulation in resistant cells suggests the involvement of the AP-1 pathway.
-
-
-
Action: ChIP-seq Analysis: For in-depth analysis, consider Chromatin Immunoprecipitation sequencing (ChIP-seq) to investigate the co-occupancy of YAP/TAZ and AP-1 at gene enhancers in resistant cells.
-
-
Strategy to Overcome Resistance:
-
Action: Combination Therapy: Based on the likely resistance mechanism, consider combination therapy.
-
If MAPK pathway activation is confirmed, combine this compound with a MEK inhibitor (e.g., Trametinib). Perform a synergy experiment to determine if the combination is more effective than either drug alone.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the palmitoyl-binding pocket of TEAD1. By occupying this pocket, it allosterically inhibits the interaction between TEAD and its co-activators, YAP and TAZ. This disruption prevents the transcription of genes that promote cancer cell proliferation and survival.
Q2: How do I generate a this compound resistant cancer cell line?
A2: A common method is through continuous exposure to escalating doses of the drug.
-
Determine the initial dose: Start by treating the parental cell line with a low concentration of this compound, typically around the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual dose escalation: Once the cells have adapted and are growing steadily at the initial dose, gradually increase the concentration of this compound in the culture medium. This can be done in a stepwise manner, for example, by increasing the dose by 25-50% with each passage.
-
Monitor cell growth: Continuously monitor the cells for growth and viability. The process can take several months.
-
Confirm resistance: Once the cells are able to proliferate in a significantly higher concentration of this compound compared to the parental line, confirm the resistance by performing a dose-response assay and calculating the new IC50 value.
Q3: What are the key signaling pathways involved in resistance to this compound?
A3: The most prominently reported resistance mechanism is the activation of the MAPK (mitogen-activated protein kinase) signaling pathway . This bypass mechanism allows for the reactivation of a subset of YAP/TAZ target genes, thereby circumventing the inhibitory effect of this compound. Additionally, the upregulation of AP-1 (Activator Protein-1) transcription factors has been shown to contribute to resistance by cooperating with YAP/TAZ to drive the expression of pro-proliferative genes.
Q4: Are there any known IC50 values for this compound?
A4: Specific IC50 values for this compound can vary depending on the cancer cell line and the assay conditions. It is recommended to perform a dose-response experiment to determine the IC50 in your specific model. For reference, other TEAD inhibitors like VT-107 and K-975 have shown potent activity in mesothelioma and lung cancer cell lines. For example, in NF2-defective mesothelioma cell lines such as NCI-H226 and NCI-H2052, TEAD inhibitors have demonstrated strong anti-proliferative effects.
Data Presentation
Table 1: IC50 Values of Various TEAD Inhibitors in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Inhibitor | IC50 (µM) | Reference |
| NCI-H226 | Mesothelioma | VT-107 | ~0.1 | |
| NCI-H2052 | Mesothelioma | VT-107 | ~0.1 | |
| NCI-H226 | Mesothelioma | K-975 | ~0.1 | |
| NCI-H2052 | Mesothelioma | K-975 | ~0.1 | |
| MSTO-211H | Mesothelioma | Abemaciclib | ~1 | |
| NCI-H28 | Mesothelioma | Abemaciclib | ~1 | |
| NCI-H2052 | Mesothelioma | Abemaciclib | ~1 | |
| A549 | Lung Cancer | Cisplatin | ~5 |
Note: Data for this compound is not widely available in public literature. The table provides reference values for other TEAD inhibitors to guide experimental design.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol outlines the dose-escalation method for developing acquired resistance.
-
Initial Seeding: Seed the parental cancer cell line at a low density in a culture flask.
-
Initial Treatment: After 24 hours, replace the medium with fresh medium containing this compound at a concentration equal to the IC20 of the parental cell line.
-
Monitoring: Monitor cell growth and morphology daily. Change the medium with fresh drug-containing medium every 2-3 days.
-
Passaging: When the cells reach 70-80% confluency, passage them at a higher split ratio into a new flask with the same concentration of this compound.
-
Dose Escalation: Once the cells show a stable growth rate, increase the concentration of this compound by 25-50%.
-
Repeat: Repeat steps 3-5 for several months until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
Validation: Perform a cell viability assay to compare the IC50 of the resistant line to the parental line.
-
Cryopreservation: Freeze vials of the resistant cells at different stages of the dose escalation process.
Protocol 2: Western Blot for MAPK Pathway Activation
-
Cell Lysis: Lyse parental and this compound resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-MEK, total MEK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein for ERK and MEK.
Visualizations
Caption: Mechanism of this compound action and a key resistance pathway.
Caption: Workflow for assessing this compound resistance.
How to control for Tead-IN-9 solvent effects in experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for solvent effects in experiments involving the TEAD inhibitor, Tead-IN-9.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical when using this compound?
A vehicle control is a crucial experimental group that is treated with the same solvent used to dissolve this compound, but without the inhibitor itself.[1][2] This control is essential to distinguish the pharmacological effects of this compound from any potential biological effects caused by the solvent.[1][2] Any observed effects in the vehicle control group can be attributed to the solvent, allowing you to accurately interpret the true impact of this compound on your experimental system. The vehicle control group should receive the exact same volume and concentration of the solvent as the active treatment groups.[3]
Q2: What are the recommended solvents for dissolving this compound for in-vitro and in-vivo studies?
For in-vitro experiments, Dimethyl sulfoxide (DMSO) is a commonly used solvent for compounds like this compound that have limited water solubility.[4][5][6] For in-vivo studies, while DMSO can be used to prepare a stock solution, it should be diluted into a more biocompatible vehicle for administration.[6][7] Common vehicles for delivering hydrophobic compounds to animals include aqueous solutions of carboxymethyl cellulose (CMC), polyethylene glycol (PEG), cyclodextrins, or oil-based vehicles like corn or olive oil.[6][7] For example, a similar TEAD inhibitor, K-975, was suspended in a 0.5% methylcellulose 400 solution for animal studies.[8]
Q3: What is the maximum recommended concentration of DMSO for my experiments?
The concentration of DMSO should be kept as low as possible while ensuring the compound remains in solution. Even low concentrations can have biological effects.[4][5][9]
-
In-Vitro Studies: It is recommended to keep the final concentration of DMSO in cell culture media below 1%, with many studies showing that concentrations as low as 0.25% can still induce cellular effects.[4][5][9] A concentration of 0.1% or lower is often considered a safer starting point.[7]
-
In-Vivo Studies: For animal studies, the final concentration of DMSO in the injected vehicle should be minimized, ideally around 1% v/v or less.[6] Some sources recommend keeping it below 0.1%.[7]
Q4: My vehicle control group is showing unexpected results (e.g., toxicity, altered gene expression). What are the troubleshooting steps?
If your vehicle control exhibits unexpected activity, it indicates the solvent itself is affecting your system. Follow these steps to diagnose and resolve the issue:
-
Confirm Solvent Concentration: Double-check your calculations to ensure the final solvent concentration is within the recommended limits.
-
Perform a Solvent Titration: Run a dose-response experiment with the solvent alone to determine the highest concentration that does not produce a significant effect on your assay readout (a solvent tolerance assay).
-
Reduce Solvent Concentration: If possible, lower the final solvent concentration in all experimental groups. This may require adjusting the concentration of your this compound stock solution.
-
Switch Solvents: If lowering the concentration is not feasible, consider testing alternative solvents or vehicles that may be less disruptive to your specific cells or model system.
Q5: How do I ensure my solvent concentration is consistent across different dilutions of this compound?
Maintaining a constant solvent concentration across all treatment groups, including the vehicle control, is critical for accurate data interpretation.[4][5] To achieve this, first prepare your highest concentration of this compound in your solvent. Then, perform serial dilutions using media or buffer that already contains the same final percentage of the solvent as your highest dose. For example, if your highest this compound dose has a final DMSO concentration of 0.1%, your vehicle control and all other dilutions should also contain 0.1% DMSO.
Data Presentation
Table 1: Recommended Maximum Solvent Concentrations for Cellular Assays
| Solvent | Max Recommended Concentration (In-Vitro) | Notes |
| DMSO | < 1.0% (ideally ≤ 0.1%) | Effects have been observed at concentrations as low as 0.25-0.5% in some cell types.[4][5] Can induce changes in cellular processes.[7] |
| Ethanol | < 1.0% | Effects on cellular processes like ROS production can be significant.[4][5] |
| β-cyclodextrin | Assay Dependent | Has shown minimal effects on some inflammatory responses but can augment responses in other cell lines.[10] |
Table 2: Common Vehicles for In-Vivo Administration of Poorly Soluble Compounds
| Vehicle | Common Use | Considerations |
| Carboxymethyl cellulose (CMC) | Oral Gavage | A common, well-tolerated suspending agent. |
| Polyethylene glycol (PEG) | Injection, Oral Gavage | Often used in combination with other solvents.[6] Potential for toxicity at high doses.[6] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Injection, Oral Gavage | Improves solubility of hydrophobic compounds. |
| Oils (Corn, Olive, Sesame) | Oral Gavage, Intraperitoneal | Suitable for highly lipophilic compounds.[6] Not for intravenous use.[6] |
| DMSO/Saline Mixture | Injection | DMSO must be diluted to a very low final concentration (<1%) to minimize toxicity.[6] |
Experimental Protocols & Visualizations
The Hippo Signaling Pathway and this compound's Mechanism of Action
This compound functions by inhibiting the interaction between the transcriptional co-activator YAP and the TEAD transcription factor.[11] This is a key regulatory node in the Hippo signaling pathway, which is crucial for controlling cell proliferation and organ size.[8]
Caption: this compound blocks the YAP/TAZ-TEAD interaction, inhibiting gene expression.
Protocol: General Workflow for an In-Vitro Experiment
This protocol outlines the necessary control groups for a typical cell-based experiment with this compound.
Caption: Workflow showing essential control groups for a this compound experiment.
Troubleshooting Guide: Vehicle Control Issues
Use this decision tree if you observe unexpected effects in your vehicle control group.
Caption: A decision tree for troubleshooting unexpected solvent effects.
References
- 1. Vehicle control: Significance and symbolism [wisdomlib.org]
- 2. Solvent control: Significance and symbolism [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating the Inhibitory Effect of Tead-IN-9 on TEAD1: A Comparative Guide
For researchers and professionals in drug development, rigorous validation of a compound's inhibitory action is paramount. This guide provides a comparative analysis of Tead-IN-9, a known TEAD1 inhibitor, against other alternative compounds. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to clarify the underlying biological pathways and experimental procedures.
The YAP/TAZ-TEAD Signaling Pathway: A Key Oncogenic Axis
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. Its dysregulation often leads to the nuclear translocation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). In the nucleus, YAP and TAZ associate with the TEAD family of transcription factors (TEAD1-4) to drive the expression of genes involved in cell proliferation and survival.[1][2] The interaction between YAP/TAZ and TEAD is a key node for therapeutic intervention in various cancers. This compound targets the palmitoyl pocket of TEAD, which is crucial for its interaction with YAP, thereby inhibiting its transcriptional activity.[3]
Comparative Analysis of TEAD1 Inhibitors
The efficacy of a small molecule inhibitor is determined by its potency, typically measured by its half-maximal inhibitory concentration (IC50) and its binding affinity (dissociation constant, Kd). The following table summarizes the available data for this compound and other notable TEAD inhibitors.
| Compound | Target | IC50 (TEAD1) | Kd (TEAD1) | Mechanism of Action |
| This compound | TEAD1 | 0.29 µM[3] | Not Reported | Covalent inhibitor targeting the palmitoyl pocket |
| K-975 | Pan-TEAD | ~11 nM | Not Reported | Covalent inhibitor of YAP1/TAZ-TEAD interaction[4][5] |
| VT107 | Pan-TEAD | Not Reported | Not Reported | Targets the TEAD palmitoyl pocket |
| IK-930 | TEAD1-specific | Not Reported | Not Reported | Inhibits TEAD autopalmitoylation[6] |
Experimental Workflow for Validating TEAD1 Inhibition
A multi-faceted approach is essential to validate the inhibitory effect of a compound on TEAD1. This typically involves a combination of biochemical, biophysical, and cell-based assays to confirm direct binding, inhibition of protein-protein interaction, and downstream functional effects.
References
- 1. TEAD1 regulates cell proliferation through a pocket-independent transcription repression mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved TEAD dominant-negative protein inhibitor to study Hippo YAP1/TAZ-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Peer review in Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]
- 5. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Tead-IN-9 and Verteporfin: Efficacy in Targeting the YAP/TAZ-TEAD Pathway
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis, has emerged as a significant target in cancer therapy. Its downstream effectors, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), are frequently overactivated in various human cancers. By translocating to the nucleus, YAP/TAZ bind to the TEAD (TEA domain) family of transcription factors, driving the expression of genes that promote cell proliferation, survival, and migration. The disruption of this YAP/TAZ-TEAD interaction is a promising strategy for anticancer drug development. This guide provides a comparative overview of two notable inhibitors: Tead-IN-9, a direct TEAD inhibitor, and Verteporfin, a repurposed drug identified as a YAP-TEAD interaction disruptor.
Mechanism of Action
Both this compound and Verteporfin aim to abrogate the transcriptional output of the YAP/TAZ-TEAD complex, but they achieve this through different mechanisms.
-
This compound is a potent and specific TEAD1 inhibitor that functions by targeting the central palmitoyl-binding pocket of the TEAD protein.[1] This pocket is crucial for the stability and function of TEAD transcription factors. By occupying this site, this compound effectively prevents the conformational changes required for YAP binding, thereby blocking the formation of the active transcriptional complex.[1]
-
Verteporfin , originally a benzoporphyrin derivative used as a photosensitizer in photodynamic therapy, was discovered to inhibit YAP-TEAD interaction independent of light activation.[2][3][4][5] Its precise mechanism is multifaceted. One proposed mechanism involves Verteporfin binding directly to YAP, inducing a conformational change that prevents its association with TEAD.[6] Another study suggests that Verteporfin upregulates the protein 14-3-3σ, which sequesters YAP in the cytoplasm, preventing its nuclear translocation and subsequent interaction with TEAD.[7]
Quantitative Data Presentation
Direct comparative studies between this compound and Verteporfin are not available in the public domain. The following tables summarize existing data from independent studies to provide a basis for comparison.
Table 1: In Vitro Potency of this compound and Verteporfin
This table highlights the half-maximal inhibitory concentration (IC50) values reported for each compound. A lower IC50 value indicates greater potency.
| Compound | Target/Assay | Cell Line(s) | IC50 Value | Citation(s) |
| This compound | TEAD1 Inhibition | Biochemical Assay | 0.29 µM | [1] |
| Verteporfin | Cell Viability (72h) | OVCAR3 (Ovarian) | 10.55 µM | [2] |
| Cell Viability (72h) | OVCAR8 (Ovarian) | 17.92 µM | [2] | |
| TEAD Transcriptional Activity | HOS, MG63, G292 (Osteosarcoma) | ~5-10 µM | [8] | |
| Cell Growth Inhibition | Y79, WERI (Retinoblastoma) | ~2-10 µg/mL* | [5][9] |
*Note: Verteporfin concentration for retinoblastoma cells was reported in µg/mL. For conversion, the molecular weight of Verteporfin (~1179.3 g/mol ) can be used, placing these values in the µM range.
Table 2: Summary of Reported Preclinical Efficacy
This table provides a qualitative overview of the observed anti-tumor effects of each compound in various preclinical models.
| Compound | In Vitro Effects | In Vivo Effects (Xenograft Models) | Cancer Models Studied | Citation(s) |
| This compound | Blocks YAP-TEAD transcriptional function. | Data not publicly available. | Not specified in detail. | [1] |
| Verteporfin | Inhibits cell viability, proliferation, migration, and invasion.[2][10][11] Downregulates YAP/TAZ target genes (e.g., CCN1, CCN2).[2] Induces apoptosis and cell cycle arrest.[5] | Reduces tumor growth and volume.[2][12][13] Decreases ascites production.[2] In one study, failed to inhibit melanoma progression.[3][14] | Ovarian, Glioblastoma, Gastric, Retinoblastoma, Endometrial, Melanoma, Bladder. | [2][3][5][7][11][12][13] |
Experimental Protocols & Workflows
The evaluation of YAP/TAZ-TEAD inhibitors relies on a series of established molecular and cellular biology assays. Below are detailed methodologies for key experiments.
TEAD Transcriptional Reporter Assay
This assay quantitatively measures the ability of a compound to inhibit the transcriptional activity of the TEAD-YAP/TAZ complex.
Methodology:
-
Cell Seeding: Plate cells (e.g., HEK293T or a cancer cell line with active Hippo signaling) in a 96-well plate and allow them to adhere overnight.
-
Transfection: Co-transfect cells with two plasmids: one containing a TEAD-responsive element driving the expression of a reporter gene (e.g., firefly luciferase), and a second plasmid constitutively expressing a control reporter (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound or Verteporfin) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for a defined period, typically 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system on a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT/CCK-8)
This assay assesses the effect of a compound on cell proliferation and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only (blank).
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Reagent Addition: Add a viability reagent (e.g., MTT or CCK-8) to each well and incubate for 1-4 hours. The reagent is converted by metabolically active cells into a colored product.
-
Measurement: For MTT, first add a solubilizing agent (like DMSO or isopropanol). Measure the absorbance of the colored formazan product using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, 450 nm for CCK-8).
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot viability against compound concentration to determine the IC50.[15]
Co-Immunoprecipitation (Co-IP) Assay
This assay is used to verify if a compound disrupts the physical interaction between two proteins, such as YAP and TEAD.
Methodology:
-
Cell Culture and Treatment: Grow cells to confluency and treat them with the test compound or vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysates with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the target proteins (e.g., anti-YAP antibody) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody against the other protein of interest (e.g., anti-TEAD antibody) to detect the co-precipitated protein. A reduced signal in the compound-treated lane compared to the control indicates disruption of the protein-protein interaction.
Conclusion
Both this compound and Verteporfin represent valuable chemical tools for interrogating the Hippo pathway and hold potential as therapeutic agents.
-
This compound exhibits high potency with a sub-micromolar IC50 for TEAD1 inhibition, suggesting it is a highly specific and effective inhibitor.[1] Its mechanism, targeting the conserved palmitoyl pocket, is well-defined. However, publicly available data on its performance in cellular and in vivo models is currently limited, making a full assessment of its efficacy challenging.
-
Verteporfin has been extensively studied across a wide range of cancer models, demonstrating consistent anti-proliferative and anti-invasive effects in vitro.[2][10][11] However, its potency is significantly lower than that of this compound, with IC50 values typically in the mid-to-high micromolar range.[2] Furthermore, its in vivo efficacy has shown variability, with one study reporting a lack of effect in a melanoma model, which may be due to factors like drug delivery, metabolism, or specific tumor biology.[3][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Efficiency of Verteporfin as a Therapeutic Option in Pre-Clinical Models of Melanoma [jcancer.org]
- 4. Targeting the YAP/TAZ Pathway in Uveal and Conjunctival Melanoma With Verteporfin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The clinically used photosensitizer Verteporfin (VP) inhibits YAP-TEAD and human retinoblastoma cell growth in vitro without light activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The clinically used photosensitizer Verteporfin (VP) inhibits YAP-TEAD and human retinoblastoma cell growth in vitro without light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-invasive efficacy and survival benefit of the YAP-TEAD inhibitor verteporfin in preclinical glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Verteporfin inhibits YAP-induced bladder cancer cell growth and invasion via Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Verteporfin targeting YAP1/TAZ-TEAD transcriptional activity inhibits the tumorigenic properties of gastric cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. [PDF] The Efficiency of Verteporfin as a Therapeutic Option in Pre-Clinical Models of Melanoma | Semantic Scholar [semanticscholar.org]
- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TEAD Inhibitors: Tead-IN-9 vs. K-975
In the rapidly evolving landscape of cancer therapeutics, the Hippo signaling pathway has emerged as a critical regulator of cell growth and tumorigenesis. At the core of this pathway are the TEA Domain (TEAD) transcription factors, which, when activated by their co-activators YAP and TAZ, drive the expression of genes promoting cell proliferation and survival. The development of small molecule inhibitors targeting the TEAD-YAP/TAZ interaction has therefore become a promising avenue for novel anti-cancer therapies. This guide provides a detailed comparison of two such inhibitors: Tead-IN-9 and K-975, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
At a Glance: Key Differences
| Feature | This compound (compound 17) | K-975 |
| Mechanism of Action | Targets the palmitoyl pocket of TEAD1.[1] | Covalently binds to Cys359 in the palmitate-binding pocket of TEAD proteins.[2] |
| Selectivity | Selective for TEAD1 and TEAD3 over TEAD2 and TEAD4. | Pan-TEAD inhibitor. |
| Reported Potency (IC50) | TEAD1: 14 nM or 290 nM, TEAD3: 4 nM, TEAD2: 179 nM, TEAD4: >10,000 nM. | Not explicitly reported as a direct IC50 value for TEAD binding in a biochemical assay. |
| In Vitro Efficacy | Data not publicly available. | Potent inhibition of cell proliferation in NF2-deficient mesothelioma cell lines.[2] |
| In Vivo Efficacy | Data not publicly available. | Strong anti-tumor activity in mesothelioma xenograft models.[3][4] |
| Chemical Structure | Available from patent literature. | Available from scientific publications.[5] |
Signaling Pathway and Inhibitor Mechanism
The Hippo pathway is a complex signaling cascade that ultimately controls the nuclear localization and activity of the transcriptional co-activators YAP and TAZ. In a simplified view, when the Hippo pathway is active, YAP and TAZ are phosphorylated and retained in the cytoplasm, leading to their degradation. However, in many cancers, the Hippo pathway is inactivated, allowing YAP and TAZ to translocate to the nucleus and bind to TEAD transcription factors, driving oncogenic gene expression.
Both this compound and K-975 target the TEAD proteins to disrupt this interaction. They achieve this by binding to a crucial "palmitate-binding pocket" on the TEAD protein, a site normally occupied by a lipid molecule that is essential for TEAD's stability and its interaction with YAP/TAZ.
This compound (compound 17): A TEAD1/3 Selective Inhibitor
This compound, also known as compound 17, is a TEAD inhibitor developed by Bridgene Biosciences.[6] While extensive public data is limited, a recent patent review has shed light on its in vitro activity.
Biochemical Activity
There is a discrepancy in the reported IC50 values for this compound against TEAD1. One source reports an IC50 of 0.29 µM (290 nM)[1], while a more recent patent review indicates a significantly more potent IC50 of 14 nM. The latter source also provides IC50 values against other TEAD isoforms, highlighting its selectivity for TEAD1 and TEAD3.
| TEAD Isoform | This compound IC50 (nM) |
| TEAD1 | 14 or 290 |
| TEAD2 | 179 |
| TEAD3 | 4 |
| TEAD4 | >10,000 |
Data compiled from multiple sources. The discrepancy in TEAD1 IC50 should be noted.
In Vitro and In Vivo Efficacy
Currently, there is no publicly available data on the in vitro cellular activity or in vivo efficacy of this compound.
K-975: A Potent, Covalent Pan-TEAD Inhibitor
K-975 is a well-characterized, orally active, covalent pan-TEAD inhibitor.[5][7][8] Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue (Cys359) within the palmitate-binding pocket of TEAD proteins, leading to the disruption of the YAP/TAZ-TEAD interaction.[2]
Biochemical Activity
While a direct IC50 value for K-975 binding to TEAD in a biochemical assay is not consistently reported in the primary literature, its potent inhibition of the YAP1-TEAD1 protein-protein interaction has been demonstrated using surface plasmon resonance (SPR).[5]
In Vitro Efficacy
K-975 has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those with a deficient Hippo pathway, such as NF2-deficient malignant pleural mesothelioma (MPM) cells.[9]
| Cell Line | Cancer Type | Key Genetic Feature | K-975 Anti-proliferative Effect |
| NCI-H226 | Malignant Pleural Mesothelioma | NF2 deficient | Potent inhibition of cell proliferation.[2] |
| MSTO-211H | Malignant Pleural Mesothelioma | NF2 expressing | Strong inhibition of cell proliferation.[9] |
| Various NF2-non-expressing MPM cell lines | Malignant Pleural Mesothelioma | NF2 deficient | Stronger inhibitory effect compared to NF2-expressing lines.[9] |
In Vivo Efficacy
K-975 has shown significant anti-tumor efficacy in preclinical mouse xenograft models of mesothelioma. Oral administration of K-975 led to a dose-dependent inhibition of tumor growth.[3][4][5]
| Xenograft Model | Treatment Regimen | Outcome |
| NCI-H226 (subcutaneous) | 10, 30, 100, and 300 mg/kg, p.o., twice daily for 14 days | Strong anti-tumor effect.[5] |
| MSTO-211H (subcutaneous) | 30, 100, and 300 mg/kg, p.o., twice daily for 14 days | Strong anti-tumor effect.[5] |
| NCI-H226 (orthotopic) | Combination therapy with chemotherapy | Improved survival.[5] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the characterization of TEAD inhibitors.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay for TEAD-YAP/TAZ Interaction
This assay is used to quantify the interaction between TEAD and YAP/TAZ proteins and to screen for inhibitors of this interaction.
Methodology:
-
Recombinant, tagged TEAD protein (e.g., His-tagged TEAD) is incubated with the test compound (this compound or K-975) in an appropriate assay buffer.
-
A tagged peptide corresponding to the TEAD-binding domain of YAP or TAZ (e.g., biotinylated YAP peptide) is added to the mixture.
-
FRET donor and acceptor molecules that specifically bind to the tags on the TEAD protein and YAP/TAZ peptide (e.g., Terbium-cryptate conjugated anti-His antibody and Streptavidin-d2) are added.
-
The mixture is incubated to allow for protein-protein binding and FRET pair association.
-
The TR-FRET signal is measured using a plate reader. A decrease in the FRET signal indicates that the test compound has disrupted the TEAD-YAP/TAZ interaction.
Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cells in vitro.
Methodology:
-
Cancer cells (e.g., NCI-H226 mesothelioma cells) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound (this compound or K-975) or a vehicle control (e.g., DMSO).
-
After a set incubation period (e.g., 72 or 144 hours), cell viability is assessed using a colorimetric or fluorometric method, such as MTS or resazurin-based assays.
-
The absorbance or fluorescence is measured, and the percentage of cell viability relative to the vehicle control is calculated to determine the IC50 value of the compound.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Human cancer cells (e.g., NCI-H226 or MSTO-211H) are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., K-975 administered orally), while the control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as biomarker studies to confirm target engagement.
Conclusion
Both this compound and K-975 represent promising classes of TEAD inhibitors with the potential for therapeutic application in cancers driven by aberrant Hippo pathway signaling. K-975 is a well-documented, potent, covalent pan-TEAD inhibitor with demonstrated in vitro and in vivo efficacy against mesothelioma. This compound, while less extensively characterized in the public domain, shows promise as a selective inhibitor for TEAD1 and TEAD3, which may offer a different therapeutic window or side-effect profile.
The discrepancy in the reported potency of this compound highlights the need for further independent validation and more comprehensive studies to fully elucidate its therapeutic potential. As more data on this compound and other emerging TEAD inhibitors become available, a clearer picture of their comparative advantages and potential clinical applications will emerge. Researchers are encouraged to consider the specific TEAD isoform dependencies of their cancer models when selecting an appropriate inhibitor for their studies.
References
- 1. 2.9. TEAD Reporter Activity [bio-protocol.org]
- 2. Research Portal - In vivo effects of novel YAP/TAZ-TEAD inhibitors [research.kuleuven.be]
- 3. embopress.org [embopress.org]
- 4. researchgate.net [researchgate.net]
- 5. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BridGene Biosciences | Pioneering the next era of small molecules therapeutics [bridgenebio.com]
- 7. Targeting the Hippo Pathway: Development and Efficacy of a Novel TEAD Inhibitor in Malignant Pleural Mesothelioma [synapse.patsnap.com]
- 8. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Unveiling the Molecular Footprint of TEAD Inhibition: A Comparative Analysis of Tead-IN-9
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Tead-IN-9's performance in modulating downstream biomarkers of the Hippo signaling pathway against other known TEAD inhibitors. The information is supported by experimental data and detailed methodologies to aid in the evaluation and application of these compounds in preclinical research.
This compound is a potent inhibitor of TEAD1, a key family of transcription factors that act as the final downstream effectors of the Hippo signaling pathway. By targeting the palmitoyl pocket of TEAD, this compound effectively disrupts the interaction between TEAD and its co-activators, YAP and TAZ. This disruption is crucial as the TEAD-YAP/TAZ complex is a primary driver of gene transcription programs that promote cell proliferation, survival, and migration, particularly in cancer contexts where the Hippo pathway is dysregulated.
The Hippo Signaling Pathway and TEAD Inhibition
The Hippo pathway is a critical regulator of tissue growth and organ size. In a simplified view, when the pathway is "on," a kinase cascade leads to the phosphorylation of the transcriptional co-activators YAP and TAZ, causing their cytoplasmic retention and degradation. When the pathway is "off," unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, initiating the expression of pro-proliferative and anti-apoptotic genes. Dysregulation of this pathway, leading to constitutive TEAD-YAP/TAZ activity, is a hallmark of several cancers.
TEAD inhibitors, such as this compound, aim to sever the connection between TEAD and its co-activators, thereby silencing this oncogenic transcriptional output. The primary mechanism of action for many of these inhibitors, including this compound, is the targeting of a lipid pocket on TEAD proteins, which is essential for the TEAD-YAP/TAZ interaction.
Comparative Analysis of TEAD Inhibitors on Downstream Biomarkers
The efficacy of TEAD inhibitors can be quantified by measuring the change in the expression of downstream target genes. Key biomarkers commonly assessed include CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-rich angiogenic inducer 61), both of which are directly regulated by the TEAD-YAP/TAZ complex and are implicated in tumor progression.
While specific quantitative data for this compound's modulation of these biomarkers is detailed within patent literature as "compound 17" from patent application WO2024061366A1, publicly available, peer-reviewed studies on other TEAD inhibitors provide a basis for comparison.[1] The following tables summarize the inhibitory concentrations (IC50) of various TEAD inhibitors and their effects on downstream gene expression.
Table 1: Inhibitory Concentration (IC50) of TEAD Inhibitors
| Compound | Target | IC50 (µM) | Source |
| This compound | TEAD1 | 0.29 | MedChemExpress Product Page[1] |
| IAG933 | pan-TEAD | 0.011 - 0.026 (for target gene inhibition) | Preclinical Study Data |
| GNE-7883 | pan-TEAD | Not explicitly stated for biomarker modulation | Preclinical Study Data |
| VT3989 | pan-TEAD | Not explicitly stated for biomarker modulation | Clinical Trial Data |
| IK-930 | TEAD1 | Not explicitly stated for biomarker modulation | Clinical Trial Data |
| LM98 | pan-TEAD | Not explicitly stated for biomarker modulation | Preclinical Study Data |
| TM2 | pan-TEAD | Not explicitly stated for biomarker modulation | Preclinical Study Data |
Table 2: Effect of TEAD Inhibitors on Downstream Biomarker Expression
| Compound | Cell Line | Biomarker | Observed Effect | Method |
| This compound | Not specified in public data | CTGF, Cyr61 | Expected to downregulate | Inferred from mechanism |
| IAG933 | MSTO-211H, NCI-H226 | CCN1 (Cyr61), ANKRD1, CCN2 (CTGF) | Significant downregulation | qPCR |
| GNE-7883 | OVCAR-8 | TEAD target genes | Reduced chromatin accessibility and expression | ATAC-seq, RNA-seq |
| VT3989 | IOMM-Lee, MG309 | CTGF, CYR61, BIRC5, BCL-2 | Downregulation | qPCR, RNA-seq |
| LM98 | MDA-MB-231 | CTGF, Cyr61 | Reduction in expression | Not specified |
| TM2 | NCI-H226 | CTGF, Cyr61, ANKRD1 | Significant suppression | qPCR, RNA-seq |
Experimental Protocols
To validate the downstream effects of TEAD inhibitors, several key experimental procedures are employed. Below are generalized protocols for these assays.
Quantitative PCR (qPCR) for TEAD Target Gene Expression
This method is used to quantify the mRNA levels of TEAD target genes like CTGF and Cyr61 following treatment with a TEAD inhibitor.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of the TEAD inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-48 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers for the target genes (CTGF, Cyr61) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, normalized to the reference gene, using the comparative Ct (ΔΔCt) method.
Co-Immunoprecipitation (Co-IP) to Validate Disruption of YAP-TEAD Interaction
Co-IP is used to demonstrate that the TEAD inhibitor disrupts the physical interaction between TEAD and YAP/TAZ.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the TEAD inhibitor or vehicle. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for TEAD to form an antibody-TEAD-YAP/TAZ complex.
-
Complex Capture: Add Protein A/G-conjugated beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads and analyze the eluate by Western blotting using an antibody against YAP or TAZ. A decrease in the amount of co-immunoprecipitated YAP/TAZ in the inhibitor-treated sample compared to the control indicates disruption of the interaction.
TEAD-Responsive Luciferase Reporter Assay
This assay measures the transcriptional activity of the TEAD-YAP/TAZ complex.
Protocol:
-
Cell Transfection: Co-transfect cells with a reporter plasmid containing a TEAD-responsive element driving the expression of a luciferase gene and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: Treat the transfected cells with the TEAD inhibitor or vehicle.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both luciferases using a luminometer and appropriate substrates.
-
Data Analysis: Normalize the TEAD-responsive luciferase activity to the control luciferase activity. A dose-dependent decrease in normalized luciferase activity indicates inhibition of TEAD-mediated transcription.
Conclusion
This compound presents a promising tool for the targeted inhibition of the TEAD1 transcription factor. While direct, publicly available quantitative data on its impact on downstream biomarkers is limited, the available information on its mechanism of action and the comparative data from other TEAD inhibitors strongly suggest its efficacy in downregulating key pro-oncogenic genes such as CTGF and Cyr61. The experimental protocols provided in this guide offer a framework for researchers to independently validate the effects of this compound and other TEAD inhibitors on the Hippo signaling pathway, thereby facilitating further investigation into their therapeutic potential.
References
Cross-Validation of Tead-IN-9's Anti-Tumor Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of Tead-IN-9 and other prominent TEAD inhibitors across various cancer models. The data presented is compiled from recent preclinical studies to assist researchers in evaluating the therapeutic potential of targeting the Hippo-YAP-TEAD signaling pathway.
The Hippo-YAP-TEAD Signaling Pathway: A Key Regulator of Cell Growth
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. Its dysregulation is frequently implicated in cancer development. The core of this pathway involves a kinase cascade that ultimately controls the activity of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to the TEAD (TEA domain) family of transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.
This compound is a TEAD1 inhibitor that targets the palmitoyl-binding pocket of TEAD, thereby disrupting the crucial interaction between YAP and TEAD and inhibiting its transcriptional activity.[1] This guide will compare the efficacy of this compound with other TEAD inhibitors in various cancer models.
Caption: The Hippo-YAP-TEAD signaling pathway and the point of intervention for this compound.
Comparative Anti-Tumor Efficacy of TEAD Inhibitors
The following tables summarize the in vitro efficacy of this compound and other notable TEAD inhibitors in various cancer cell lines.
Table 1: Comparative IC50 Values of TEAD Inhibitors in Mesothelioma and Lung Cancer Cell Lines
| Compound | Target | Cancer Type | Cell Line | IC50 (nM) | Reference |
| This compound | TEAD1 | - | - | Data not available | - |
| VT-107 | Pan-TEAD | Mesothelioma | NCI-H226 | ~1,000 | [2] |
| Mesothelioma | NCI-H2052 | ~1,000 | [2] | ||
| K-975 | Pan-TEAD | Mesothelioma | NCI-H226 | ~10,000 | [2][3] |
| Mesothelioma | NCI-H2052 | >10,000 | [2] | ||
| IK-930 | TEAD1 | Mesothelioma | NCI-H226 | >10,000 | [2] |
| Mesothelioma | NCI-H2052 | >10,000 | [2] | ||
| TM2 | Pan-TEAD | Lung Cancer | NCI-H226 | Potent (qualitative) | [4] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Table 2: Effect of TEAD Inhibitors on YAP/TEAD Target Gene Expression
| Compound | Cell Line | Target Gene | Effect | Reference |
| VT-107 | NCI-H226 | CTGF, CYR61 | Modest Reduction | [1] |
| K-975 | NCI-H226 | CTGF, CYR61 | Modest Reduction | [1] |
| TM2 | NCI-H226 | Global Gene Expression | Similar pattern to K-975 and VT-103 | [4] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
Cell Viability and Proliferation Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the TEAD inhibitor or vehicle control for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[5][6][7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
Caption: A simplified workflow for the MTT cell viability assay.
In Vivo Xenograft Models
In vivo studies are essential to validate the anti-tumor efficacy of TEAD inhibitors in a more complex biological system.
General Protocol:
-
Cell Implantation: Human cancer cells (e.g., NCI-H226) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are treated with the TEAD inhibitor (e.g., K-975) or vehicle control via a clinically relevant route (e.g., oral administration).[8][9]
-
Tumor Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, and further analysis (e.g., immunohistochemistry for biomarkers) can be performed.
Future Directions: Organoid Models
Patient-derived organoids (PDOs) are emerging as a powerful preclinical model system. These 3D cultures better recapitulate the cellular heterogeneity and architecture of the original tumor compared to traditional 2D cell cultures. The use of organoid models for testing TEAD inhibitors will provide more clinically relevant data on drug efficacy and patient-specific responses. Co-culture systems incorporating immune cells with tumor organoids can further elucidate the impact of these inhibitors on the tumor microenvironment.[10][11][12]
Conclusion
The available data indicates that various TEAD inhibitors, including this compound, show promise in targeting cancers with a dysregulated Hippo pathway. However, the potency and efficacy of these inhibitors can vary significantly depending on the specific compound, the cancer model, and the genetic context of the tumor. This guide highlights the need for standardized and comprehensive comparative studies, including the use of advanced models like organoids, to fully elucidate the therapeutic potential of this compound and other TEAD inhibitors. Further research is warranted to identify predictive biomarkers for patient stratification and to explore rational combination therapies to overcome potential resistance mechanisms.
References
- 1. Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchhub.com [researchhub.com]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. Discovery of a novel TEAD inhibitor for the treatment of malignant pleural mesothelioma - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. Organoids: new frontiers in tumor immune microenvironment research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immune Organoids: A Review of Their Applications in Cancer and Autoimmune Disease Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organoid Models for Precision Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TEAD-IN-9 and Other Palmitoyl Pocket Binders for Researchers
In the rapidly evolving landscape of Hippo pathway-targeted cancer therapies, small molecule inhibitors targeting the palmitoyl pocket of Transcriptional Enhanced Associate Domain (TEAD) transcription factors have emerged as a promising strategy. This guide provides a head-to-head comparison of Tead-IN-9 and other notable palmitoyl pocket binders, offering a comprehensive overview of their performance based on available experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the comparative efficacy and mechanisms of these inhibitors.
Introduction to TEAD Palmitoyl Pocket Binders
The TEAD family of transcription factors (TEAD1-4) are the downstream effectors of the Hippo signaling pathway. Their interaction with the co-activators YAP and TAZ is crucial for cell proliferation and survival, and dysregulation of this pathway is a hallmark of several cancers. TEAD activity is regulated by auto-palmitoylation at a conserved cysteine residue within a central hydrophobic pocket. This modification is essential for TEAD stability and its interaction with YAP/TAZ.
Palmitoyl pocket binders are small molecules designed to occupy this hydrophobic pocket, thereby preventing TEAD auto-palmitoylation. This allosteric inhibition disrupts the YAP/TAZ-TEAD interaction, leading to the suppression of TEAD-dependent gene transcription and subsequent anti-proliferative effects in cancer cells with a dysregulated Hippo pathway.
This guide will focus on the comparative analysis of this compound, a known TEAD1 inhibitor, with other significant palmitoyl pocket binders including K-975, various VT compounds (VT-103, VT-107), TM2, and MGH-CP1.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and other TEAD palmitoyl pocket binders. It is important to note that a direct head-to-head comparison of this compound with all the other listed compounds within the same study is not currently available in the public domain. The data presented here is compiled from various sources and should be interpreted with this consideration.
Table 1: In Vitro Inhibitory Activity of TEAD Palmitoyl Pocket Binders
| Compound | Target(s) | Assay Type | IC50 (µM) | Source |
| This compound | TEAD1 | Not Specified | 0.29 | [1] |
| K-975 | pan-TEAD | TEAD2 auto-palmitoylation | More potent than 1 µM | [2] |
| VT-103 | TEAD1 selective | TEAD2 auto-palmitoylation | Less potent than K-975 and TM2 | [2] |
| VT-107 | pan-TEAD | Not specified | Not specified | |
| TM2 | pan-TEAD | TEAD2 auto-palmitoylation | 0.156 | [2] |
| TEAD4 auto-palmitoylation | 0.038 | [2] | ||
| MGH-CP1 | pan-TEAD | TEAD2 auto-palmitoylation | Less potent than K-975 and TM2 | [2] |
| MGH-CP12 | pan-TEAD | TEAD–YAP luciferase reporter | 0.91 | [3] |
| ISM-6331 | pan-TEAD | TEAD1 palmitoylation (TSA) | 0.3 | [4] |
| TEAD2 palmitoylation (TSA) | 0.6 | [4] | ||
| TEAD3 palmitoylation (TSA) | 0.1 | [4] | ||
| TEAD4 palmitoylation (TSA) | 0.2 | [4] | ||
| TEAD-luciferase reporter | 0.024 | [4] |
Note: TSA refers to Thermal Shift Assay. A direct comparison of IC50 values across different assay types should be made with caution.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Hippo Signaling Pathway and Mechanism of Palmitoyl Pocket Binders.
Caption: Workflow for In Vitro TEAD Palmitoylation Assay.
Caption: Overview of YAP-TEAD Protein-Protein Interaction Assays.
Detailed Experimental Protocols
In Vitro TEAD Auto-Palmitoylation Assay
This assay measures the ability of a compound to inhibit the auto-palmitoylation of TEAD in a cell-free system.
Materials:
-
Recombinant TEAD protein (YAP-binding domain)
-
Palmitoyl-CoA, alkyne-modified (e.g., 17-octadecynoic acid-CoA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Click chemistry reagents:
-
Azide-fluorophore (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
-
SDS-PAGE gels and buffers
-
Fluorescence gel scanner
Procedure:
-
Prepare a reaction mixture containing recombinant TEAD protein in assay buffer.
-
Add the test compound at various concentrations (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 30 minutes at room temperature.
-
Initiate the palmitoylation reaction by adding alkyne-modified palmitoyl-CoA.
-
Incubate the reaction for 1-2 hours at 37°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Perform the click chemistry reaction by adding CuSO4, TCEP, TBTA, and the azide-fluorophore to the samples. Incubate for 1 hour at room temperature, protected from light.
-
Separate the proteins by SDS-PAGE.
-
Visualize the palmitoylated TEAD protein using a fluorescence gel scanner.
-
Quantify the band intensity to determine the extent of palmitoylation inhibition. IC50 values are calculated from the dose-response curves.[2][5]
Cellular TEAD Palmitoylation Assay
This assay assesses the inhibition of TEAD palmitoylation within a cellular context.
Materials:
-
HEK293T cells
-
Expression plasmid for tagged-TEAD (e.g., Myc-TEAD)
-
Transfection reagent
-
Cell culture medium
-
Alkyne-palmitic acid
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody for immunoprecipitation (e.g., anti-Myc antibody)
-
Protein A/G beads
-
Click chemistry reagents (as above, with biotin-azide as an alternative to a fluorophore-azide)
-
Streptavidin-HRP and ECL substrate (if using biotin-azide)
-
Western blotting reagents
Procedure:
-
Transfect HEK293T cells with the tagged-TEAD expression plasmid.
-
After 24 hours, treat the cells with the test compound or DMSO for a specified period (e.g., 4-24 hours).
-
During the last 4-6 hours of compound treatment, add alkyne-palmitic acid to the cell culture medium.
-
Harvest and lyse the cells.
-
Immunoprecipitate the tagged-TEAD protein using the specific antibody and protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Perform the click chemistry reaction on the beads to conjugate biotin-azide to the alkyne-palmitoylated TEAD.
-
Elute the proteins from the beads.
-
Analyze the samples by Western blotting using streptavidin-HRP to detect palmitoylated TEAD and an anti-tag antibody to detect total immunoprecipitated TEAD.
-
Quantify the band intensities to determine the ratio of palmitoylated to total TEAD.[5][6]
YAP-TEAD Interaction Assays (TR-FRET, AlphaLISA, NanoBRET™)
These are homogeneous (no-wash) proximity-based assays used to quantify the interaction between YAP and TEAD and to screen for inhibitors of this interaction.
General Principle: These assays utilize a donor and an acceptor molecule conjugated to YAP and TEAD proteins (or peptides), respectively. When YAP and TEAD interact, the donor and acceptor are brought into close proximity, resulting in a detectable signal (e.g., FRET, light emission). Inhibitors that disrupt the YAP-TEAD interaction will cause a decrease in this signal.
Brief Protocol Outline (Example using TR-FRET):
-
Reagents:
-
Tagged recombinant TEAD protein (e.g., His-tagged)
-
Tagged YAP peptide or protein (e.g., GST-tagged)
-
Lanthanide-labeled anti-tag antibody (donor, e.g., anti-His-Europium)
-
Fluorophore-labeled anti-tag antibody (acceptor, e.g., anti-GST-APC)
-
Assay buffer
-
Test compounds
-
-
Procedure:
-
In a microplate, add the test compound at various concentrations.
-
Add the tagged TEAD and YAP proteins.
-
Add the donor and acceptor antibody pairs.
-
Incubate to allow for binding to reach equilibrium.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and determine the IC50 values for the inhibitors.[7][8]
-
Note on NanoBRET™: This assay is often performed in live cells, where one protein is fused to NanoLuc® luciferase (the BRET donor) and the other is labeled with a fluorescent ligand (the BRET acceptor). The principle of detecting proximity-based interactions and their inhibition remains the same.[7][9]
Note on AlphaLISA®: This assay uses donor and acceptor beads that, when in proximity, generate a chemiluminescent signal. The workflow is similar to TR-FRET.[10][11]
Conclusion
The development of TEAD palmitoyl pocket binders represents a significant advancement in targeting the Hippo pathway in cancer. While this compound is a known inhibitor of TEAD1, a growing number of pan-TEAD inhibitors with potent in vitro and cellular activities are being reported. The data compiled in this guide provides a snapshot of the current landscape of these inhibitors. However, the lack of direct, comprehensive comparative studies including this compound highlights a gap in the current literature. Future studies directly comparing the binding affinities, inhibitory potencies, and selectivity profiles of these compounds in standardized assays will be crucial for a definitive head-to-head evaluation and for guiding the selection of the most promising candidates for further preclinical and clinical development. Researchers are encouraged to use the provided protocols as a foundation for their own comparative studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New selective pan-TEAD inhibitor exhibits antitumor activity in preclinical models | BioWorld [bioworld.com]
- 5. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eubopen.org [eubopen.org]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to TEAD Inhibitors: Evaluating Experimental Reproducibility and Comparing Alternatives
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative overview of Tead-IN-9 and other TEA Domain (TEAD) transcription factor inhibitors, with a focus on the challenges and considerations for cross-laboratory validation of their efficacy. While direct reproducibility studies for this compound are not extensively available in peer-reviewed literature, this guide synthesizes available data on its mechanism and potency, alongside that of other well-characterized TEAD inhibitors, to offer a framework for evaluating and comparing these compounds.
The Hippo-YAP-TEAD Signaling Pathway: A Key Target in Cancer
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Dysregulation of this pathway is frequently implicated in the development and progression of various cancers. The transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif) are the primary downstream effectors of the Hippo pathway. When the pathway is inactive, YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, leading to the expression of genes that promote cell growth and inhibit apoptosis. Consequently, inhibiting the interaction between YAP/TAZ and TEAD has emerged as a promising therapeutic strategy.
Caption: The Hippo Signaling Pathway and the Mechanism of this compound.
This compound and Other TEAD Inhibitors: A Comparative Overview
This compound is a small molecule inhibitor that targets the palmitoyl pocket of TEAD1, a crucial site for its interaction with YAP. By occupying this pocket, this compound allosterically inhibits the YAP-TEAD association, thereby blocking downstream transcriptional activity. While specific data on this compound is limited, a variety of other TEAD inhibitors have been described in the literature, providing a basis for comparison.
The half-maximal inhibitory concentration (IC50) is a common metric for inhibitor potency. However, it is crucial to recognize that IC50 values are highly dependent on the specific experimental conditions, including the cell line, assay type, and incubation time. This inherent variability makes direct comparison of absolute IC50 values across different studies challenging and underscores the need for standardized reporting of experimental protocols.
Table 1: Comparison of Reported IC50 Values for Various TEAD Inhibitors
| Inhibitor | Target | Assay Type | Cell Line/System | Reported IC50 | Reference |
| This compound | TEAD1 | Biochemical Assay | - | 0.29 µM | [1] |
| K-975 | pan-TEAD | Reporter Assay | NF2-deficient MPM cells | ~10-100 nM (proliferation) | [2] |
| JM7 | pan-TEAD | Reporter Assay | - | 972 nM | [3] |
| VT104 | pan-TEAD | Proliferation Assay | Y-meso-26B cells | ~1-3 µM | [4] |
| IK-930 | pan-TEAD | Proliferation Assay | 92.1 cells | ~1-3 µM | [4] |
Note: The IC50 values presented are for illustrative comparison and were determined under different experimental conditions. For detailed and accurate comparisons, refer to the original publications.
Experimental Protocols for Evaluating TEAD Inhibitors
To facilitate the reproducibility and comparison of experimental results, detailed and standardized protocols are essential. Below are methodologies for key experiments commonly used to characterize TEAD inhibitors.
TEAD-Dependent Reporter Assay
This assay measures the transcriptional activity of TEAD in a cellular context.
-
Cell Culture: Plate cells (e.g., HEK293T or a cancer cell line with an active Hippo pathway) in a 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a constitutively active YAP or TAZ expression plasmid. A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.
-
Inhibitor Treatment: 24 hours post-transfection, treat the cells with a serial dilution of the TEAD inhibitor (e.g., this compound) or vehicle control (e.g., DMSO).
-
Luciferase Assay: After 24-48 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation/Viability Assay
This assay assesses the effect of TEAD inhibition on the growth and viability of cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., NCI-H226 mesothelioma cells, which are known to be YAP-dependent) in a 96-well plate at a density of 2,000-5,000 cells per well.
-
Treatment: The following day, treat the cells with a range of concentrations of the TEAD inhibitor or vehicle control.
-
Incubation: Incubate the cells for 72-96 hours.
-
Viability Measurement: Measure cell viability using a commercially available assay, such as the MTT, MTS, or CellTiter-Glo® luminescent cell viability assay, according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle-treated control. Plot the percentage of viable cells against the inhibitor concentration to calculate the IC50.
TEAD Palmitoylation Assay
This biochemical assay directly measures the ability of an inhibitor to block the auto-palmitoylation of TEAD, a critical post-translational modification for its activity.
-
Protein Expression and Purification: Express and purify recombinant TEAD protein.
-
Reaction Setup: In a reaction buffer, combine the purified TEAD protein with a palmitoyl-CoA analog (e.g., 17-octadecynoic acid-CoA) and the test inhibitor at various concentrations.
-
Incubation: Allow the reaction to proceed at 37°C for a specified time (e.g., 1-2 hours).
-
Detection: The incorporation of the alkyne-tagged palmitate can be detected via click chemistry with an azide-functionalized reporter tag (e.g., a fluorescent dye or biotin). The resulting signal can be quantified by fluorescence measurement or western blot analysis.
-
Data Analysis: Determine the level of TEAD palmitoylation at each inhibitor concentration and calculate the IC50.
Caption: General Experimental Workflow for Evaluating TEAD Inhibitors.
Conclusion and Future Directions
The development of potent and selective TEAD inhibitors holds significant promise for the treatment of cancers driven by a dysregulated Hippo pathway. While this compound has been identified as a TEAD1 inhibitor, a comprehensive understanding of its reproducibility across different laboratories requires more extensive, publicly available data. This guide highlights the importance of detailed and standardized experimental reporting to facilitate the comparison of different TEAD inhibitors. By employing consistent and well-documented protocols, the research community can build a more robust and comparable dataset, which will be instrumental in accelerating the development of novel and effective cancer therapies targeting the YAP-TEAD interface. Researchers are encouraged to consult the original publications for detailed methodologies and to consider the inherent variability of in vitro assays when comparing the potency of different compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Safety Operating Guide
Proper Disposal of Tead-IN-9: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Tead-IN-9, a potent TEAD1 inhibitor used in research, is crucial for maintaining laboratory safety and environmental protection.[1] As a novel small-molecule inhibitor, this compound should be handled as a potentially hazardous substance. This guide provides a step-by-step procedure for its safe disposal, adhering to standard laboratory safety protocols and hazardous waste management principles.
Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[2] All handling of the compound, especially in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[2] An accessible safety shower and eye wash station are essential in the event of accidental exposure.[2]
Quantitative Data Summary
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the following data for this compound and a related compound, TEAD-IN-2, can help inform handling and disposal procedures.
| Compound | IC50 | GHS Hazard Statements (Inferred for this compound) |
| This compound | 0.29 μM (for TEAD1)[1] | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[2] |
| TEAD-IN-2 | Not Available | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[2] |
Step-by-Step Disposal Protocol
The overriding principle for the disposal of any laboratory chemical is the formulation of a disposal plan before starting any experimental work.[3] Unwanted or expired chemicals are considered hazardous waste and must be managed accordingly.[4][5]
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: In the absence of a specific SDS, this compound and any materials contaminated with it must be treated as hazardous chemical waste.[4]
-
Segregate Waste Streams: Do not mix this compound waste with non-hazardous trash or other waste streams.[6][7] Keep halogenated and non-halogenated solvent wastes separate if applicable.[5]
Step 2: Containerization and Labeling
-
Use Appropriate Containers: Collect this compound waste in a designated, leak-proof, and chemically compatible container with a secure screw-top cap.[4][8] If possible, use the original container.[9]
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[4] Do not use chemical abbreviations.[4]
Step 3: On-site Accumulation and Storage
-
Designated Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory.[8]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from reaching drains.[4][5]
-
Safe Storage Conditions: Store the waste away from incompatible materials, heat sources, and direct sunlight.[2][9]
Step 4: Disposal through Institutional Hazardous Waste Program
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves contacting the EHS or a similar department to schedule a waste pickup.[4][6]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash.[4][6] This is to prevent environmental contamination, as the compound is likely toxic to aquatic life.[2]
-
Empty Containers: Even empty containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the general procedure for handling and disposing of potent small-molecule inhibitors in a research setting involves the following key principles:
-
Inactivation: For some laboratory waste, chemical deactivation can be a preliminary step. However, without detailed reactivity data for this compound, this is not recommended. The safest approach is to dispose of the active compound through a certified hazardous waste handler.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent like vermiculite or sand.[2] Collect the contaminated material into a sealed container and dispose of it as hazardous waste.[5] Decontaminate the spill area with a suitable solvent.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TEAD-IN-2|2412761-57-8|MSDS [dcchemicals.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. vumc.org [vumc.org]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Tead-IN-9
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Tead-IN-9 in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and maintain a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from a similar compound, TEAD-IN-2, indicates potential hazards. This compound should be handled with care, assuming it may be harmful if swallowed and toxic to aquatic life with long-lasting effects.[1] Therefore, a comprehensive PPE program is crucial.[2]
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| Protection Type | Required PPE | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields | To protect eyes from potential splashes of the chemical.[1] |
| Hand Protection | Protective gloves | Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[3][4] |
| Body Protection | Impervious clothing (Lab coat) | Provides a barrier against accidental spills and contamination of personal clothing.[1][3] |
| Respiratory Protection | Suitable respirator | Recommended when handling the powder form to avoid inhalation of dust and aerosols.[1][5] Use in a well-ventilated area or under a chemical fume hood.[6] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to minimize exposure risks and maintain the integrity of this compound.
Procedural Steps for Safe Handling:
-
Preparation: Before handling, ensure that an appropriate exhaust ventilation system is operational.[1]
-
Personal Hygiene: Wash hands thoroughly after handling the compound.[1] Do not eat, drink, or smoke in the designated handling area.[1]
-
Avoiding Contamination: Avoid direct contact with skin and eyes, and prevent inhalation of dust or aerosols.[1]
-
Emergency Preparedness: Ensure a safety shower and eye wash station are readily accessible.[1]
Storage Conditions:
| Form | Storage Temperature | Additional Requirements |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area.[1] |
| In Solvent | -80°C | Protect from direct sunlight and sources of ignition.[1] |
First Aid and Emergency Procedures
In case of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[6] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water.[1] Seek medical advice if irritation persists. |
| Ingestion | If swallowed, call a poison control center or doctor immediately.[1] Rinse mouth with water. Do NOT induce vomiting.[6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6] |
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. The compound is noted to be very toxic to aquatic life with long-lasting effects, necessitating careful disposal to prevent environmental contamination.[1]
Disposal Workflow:
Caption: Workflow for the safe disposal of this compound waste.
Signaling Pathway Context: YAP-TEAD Inhibition
This compound is an inhibitor of TEAD1, targeting its palmitoyl pocket. This action disrupts the interaction between TEAD and YAP (Yes-associated protein), which in turn blocks the transcriptional function of the YAP-TEAD complex.[7] Understanding this pathway is crucial for researchers using this compound.
Caption: Inhibition of the YAP-TEAD signaling pathway by this compound.
References
- 1. TEAD-IN-2|2412761-57-8|MSDS [dcchemicals.com]
- 2. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. Personal protective equipment - Wikipedia [en.wikipedia.org]
- 4. 5 Essential Personal Protective Equipment (PPE) for Industrial Work | HUB Industrial Supply [hubindustrial.com]
- 5. safetyculture.com [safetyculture.com]
- 6. fishersci.com [fishersci.com]
- 7. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
